Fmoc-Lys(ipr,Boc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFCMICCJNLBC-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679801 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201003-48-7 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Lys(ipr,Boc)-OH: Chemical Properties and Stability for Researchers and Drug Development Professionals
Introduction
Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(ipr,Boc)-OH, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protecting group strategy on the lysine side chain offers researchers precise control during the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, intended for scientists and professionals in the field of drug development and peptide chemistry.
Core Chemical and Physical Properties
This compound is a white to off-white powder utilized in Fmoc-based solid-phase peptide synthesis.[1] The presence of the temporary Nα-Fmoc protecting group and the permanent Nε-Boc and Nε-isopropyl groups dictates its solubility, stability, and reaction characteristics. While some physical properties like a specific melting point are not consistently reported in publicly available literature, a summary of its key chemical and physical characteristics is presented below.
| Property | Value | Reference(s) |
| Chemical Name | N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N6-isopropyl-L-lysine | [2][3] |
| Synonyms | Fmoc-L-Lys(Boc, iPr)-OH, N-Fmoc-N'-Boc-N'-isopropyl-L-lysine | [4] |
| CAS Number | 201003-48-7 | [2][4] |
| Molecular Formula | C29H38N2O6 | [4][5] |
| Molecular Weight | 510.62 g/mol | [4][5] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [6] |
| Predicted Boiling Point | 677.1 ± 55.0 °C at 760 mmHg | [7][8] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [5] |
| Predicted Refractive Index | 1.558 | [5][7] |
Note: Some physical properties are predicted values from chemical software and may differ from experimental values. For lot-specific data, consulting the Certificate of Analysis from the supplier is recommended.
Stability Profile
The utility of this compound in peptide synthesis is defined by the orthogonal stability of its protecting groups.
-
Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the cornerstone of its application in SPPS. It is stable under acidic conditions but is readily cleaved by secondary amines, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid in the sequence.
-
Boc and Isopropyl Groups (Nε-protection): The tert-butyloxycarbonyl (Boc) and isopropyl (iPr) groups on the lysine side chain are stable to the mildly basic conditions used for Fmoc removal. This ensures the side chain remains protected throughout the peptide elongation process, preventing unwanted side reactions. The Boc group is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. The isopropyl group is stable under these conditions, leading to the incorporation of an N-isopropyl-lysine residue in the final peptide.
Experimental Protocols
Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain, a critical step before the coupling of the subsequent amino acid.
Materials:
-
Fmoc-peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM) (optional, for washing)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 3-5 minutes.
-
Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct. A final wash with DCM can also be performed.
-
Confirmation (Optional): A small sample of the resin can be tested with a ninhydrin solution to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.
Final Cleavage and Side-Chain Deprotection
This protocol outlines the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the Boc protecting group from the lysine side chain.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry it thoroughly under a vacuum.
-
Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the dried resin in a reaction vessel. The volume should be sufficient to cover the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the final peptide pellet under a vacuum. The resulting peptide will have a free N-terminus and the lysine residue will be modified with an isopropyl group on its side-chain amine.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the protecting groups in this compound chemistry.
Figure 1: Experimental workflow for the incorporation and deprotection of this compound in SPPS.
Figure 2: Logical relationship of protecting groups on this compound and their selective removal.
References
- 1. FMOC-LYS(BOC)(ISOPROPYL)-OH | 201003-48-7 [chemicalbook.com]
- 2. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Protecting the Versatile Amine: A Technical Guide to Isopropyl and Boc Groups in Lysine Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The amino acid lysine, with its primary amine on the ε-carbon of its side chain, presents both a valuable site for chemical modification and a significant challenge in preventing unwanted side reactions. This technical guide provides an in-depth exploration of two key strategies for managing lysine's reactivity: the use of the well-established tert-butyloxycarbonyl (Boc) protecting group and the application of the isopropyl group. We will delve into the purpose, chemical basis, and practical application of these groups, offering detailed experimental protocols and comparative data to inform strategic decisions in the laboratory.
The Fundamental Role of Protecting Groups in Lysine Chemistry
Lysine possesses two primary amino groups: the α-amino group, which participates in peptide bond formation, and the highly nucleophilic ε-amino group of the side chain.[1] During peptide synthesis, it is crucial to temporarily block the ε-amino group to prevent it from reacting with activated carboxyl groups of incoming amino acids, which would lead to the formation of branched peptides and other impurities.[2] This temporary blockage is achieved through the use of protecting groups.
An ideal protecting group strategy, known as an "orthogonal" strategy, allows for the selective removal of one type of protecting group in the presence of others under distinct chemical conditions.[3][4] This enables the precise, stepwise assembly of the peptide chain and the specific modification of amino acid side chains.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the ε-amino group of lysine in solid-phase peptide synthesis (SPPS).[5] Its popularity stems from its role in the highly effective Fmoc/tBu orthogonal protection strategy.
Purpose and Chemical Properties
The primary purpose of the Boc group on the lysine side chain is to render the ε-amino group unreactive during peptide chain elongation.[6] The Boc group is stable under the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which temporarily protects the α-amino group of the growing peptide chain.[4] However, the Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), a process that is typically performed at the end of the synthesis, often concurrently with the cleavage of the peptide from the solid support resin.[7][8]
Orthogonal Deprotection Strategy
The orthogonality of the Fmoc and Boc protecting groups is the cornerstone of modern SPPS. This strategy allows for the iterative deprotection of the α-amino group and coupling of the next amino acid without affecting the Boc-protected lysine side chains.
Experimental Protocols
Protocol 2.3.1: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine
A common method for the synthesis of Fmoc-Lys(Boc)-OH involves the selective protection of the ε-amino group of lysine followed by the protection of the α-amino group.[9]
-
Preparation of Nε-Boc-L-lysine:
-
Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O in a suitable organic solvent (e.g., acetone).
-
Stir the reaction mixture for several hours at room temperature.
-
Acidify the solution to precipitate the Nε-Boc-L-lysine, which can be isolated by filtration.
-
-
Nα-Fmoc Protection:
-
Dissolve the Nε-Boc-L-lysine in an aqueous solution of sodium carbonate.
-
Add a solution of 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in acetone.
-
Stir the reaction mixture for several hours.
-
Acidify the solution to precipitate Nα-Fmoc-Nε-Boc-L-lysine, which is then filtered, washed, and dried.
-
Protocol 2.3.2: Deprotection of the Boc Group from Lysine in SPPS
This protocol outlines the final cleavage and deprotection step in Fmoc-SPPS.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The Isopropyl Group: An Alternative Approach to Amine Modification
The use of an isopropyl group to modify the ε-amino group of lysine is a less common but valuable strategy, particularly in the context of creating specific molecular architectures and in drug development. Unlike the Boc group, which is typically used for temporary protection, the isopropyl group often serves as a permanent modification or requires specific, non-standard conditions for removal.
Purpose and Introduction via Reductive Amination
The isopropyl group is introduced to the ε-amino group of lysine via a chemical reaction known as reductive amination (or reductive alkylation).[10] This reaction involves the formation of an imine intermediate between the primary amine and acetone, which is then reduced to a stable secondary amine.[3]
The introduction of an isopropyl group can enhance the stability and solubility of peptides and proteins.[6] It can also be used to create specific structural features in drug candidates and for bioconjugation applications.[11]
Stability and Deprotection Considerations
The N-isopropyl group forms a stable secondary amine. Cleavage of this C-N bond typically requires harsh chemical conditions that are not compatible with standard SPPS deprotection strategies. Therefore, in many applications, the isopropyl group is considered a permanent modification. The lack of a mild and selective deprotection method for the Nε-isopropyl group means it is not used as a temporary protecting group in an orthogonal scheme in the same way as Boc or Fmoc.
Experimental Protocol
Protocol 3.3.1: Reductive Isopropylation of a Lysine-Containing Peptide
This protocol is adapted from a general procedure for the reductive alkylation of proteins.[3]
-
Buffer Preparation: Prepare a buffer solution at approximately pH 7.5 that does not contain any free amino groups (e.g., HEPES buffer).
-
Reaction Setup:
-
Dissolve the lysine-containing peptide in the buffer at a concentration of 1-10 mg/mL.
-
Cool the solution to 4°C.
-
-
Reductive Isopropylation:
-
Prepare a fresh 1.0 M solution of dimethylamine borane complex.
-
Add 20 µL of the dimethylamine borane complex solution per 1.0 mL of the peptide solution.
-
Immediately add 40 µL of 1.0 M acetone.
-
Incubate the mixture at 4°C for 2 hours.
-
Repeat the addition of dimethylamine borane complex and acetone and incubate for another 2 hours.
-
-
Quenching and Purification:
-
The reaction can be quenched by the addition of an excess of a primary amine, followed by dialysis or size-exclusion chromatography to remove excess reagents.
-
Comparative Analysis and Data Summary
The choice between a Boc protecting group and an isopropyl modification depends entirely on the synthetic goal.
| Feature | Boc Protecting Group | Isopropyl Group |
| Primary Purpose | Temporary protection of the ε-amino group | Permanent or semi-permanent modification |
| Introduction | Reaction with (Boc)₂O | Reductive amination with acetone |
| Deprotection | Strong acid (e.g., 95% TFA) | Generally stable; no standard mild deprotection |
| Orthogonality | Orthogonal to Fmoc (base-labile) | Not typically used in orthogonal schemes |
| Application | Routine solid-phase peptide synthesis | Drug modification, bioconjugation, solubility enhancement |
Physicochemical Properties of Modified Lysine Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |
| Nα-Boc-Nε-isopropyl-L-lysine | C₁₄H₂₈N₂O₄ | 288.38 |
| Nα-Fmoc-Nε-Boc-L-lysine | C₂₉H₃₈N₂O₆ | 510.62 |
| Nε-isopropyl-L-lysine | C₉H₂₀N₂O₂ | 188.27 |
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis and modification of peptides and proteins. The Boc group remains an indispensable tool for the temporary protection of the lysine side chain, enabling the elegant and efficient Fmoc/tBu orthogonal strategy for peptide synthesis. In contrast, the isopropyl group, introduced via reductive amination, offers a means to create stable, modified lysine residues with altered physicochemical properties, which can be highly advantageous in drug development and materials science. Understanding the distinct purposes, chemical principles, and practical protocols for applying these groups empowers researchers to make informed decisions and achieve their desired molecular designs with precision and control.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. biosynth.com [biosynth.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemimpex.com [chemimpex.com]
Orthogonal protection strategy in peptide synthesis.
An In-depth Technical Guide to the Orthogonal Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise assembly of amino acids to form peptides is a fundamental process in biochemical research and drug development. The orthogonal protection strategy is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide structures with high fidelity by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of orthogonality, details the most prevalent protection schemes, presents available quantitative data for comparison, and furnishes detailed experimental protocols for key methodologies.
The Core Principle of Orthogonality
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1][2] This principle is paramount for the stepwise elongation of the peptide chain and for introducing post-translational modifications or complex architectures such as cyclization and branching.[1]
A typical peptide synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
"Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[3]
-
Semi-permanent side-chain protecting groups: These are used for specific on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.
Major Orthogonal Protection Schemes
Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches.
The Fmoc/tBu Strategy
This is the most widely used strategy in modern peptide synthesis. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4] The key advantage of this strategy is its full orthogonality; the Fmoc group is removed by a base (e.g., piperidine), while the tBu-based groups are cleaved by a strong acid (e.g., trifluoroacetic acid - TFA).[4][5] This allows for milder overall reaction conditions compared to the Boc/Bzl strategy, making it suitable for the synthesis of peptides containing sensitive residues.[4][5]
The Boc/Bzl Strategy
This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[4] The removal of both types of protecting groups relies on acidic conditions of varying strengths. The Boc group is removed with a moderate acid like TFA, while the Bzl-based groups require a very strong acid, such as hydrogen fluoride (HF), for cleavage.[4] This lack of true orthogonality is sometimes referred to as a "quasi-orthogonal" system.[6] Despite the harsh final cleavage conditions, the Boc/Bzl strategy can be advantageous for synthesizing long or hydrophobic peptides that are prone to aggregation.[5]
Quantitative Data Presentation
While direct, side-by-side quantitative comparisons for the synthesis of the same peptide using different orthogonal strategies are not always abundant in the literature, the following tables summarize available data and general performance metrics.
Table 1: Comparison of Fmoc/tBu and Boc/Bzl Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) | [4] |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | [4] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) | [7] |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., HF, TFMSA) | [4] |
| Orthogonality | Fully orthogonal | Quasi-orthogonal | [4][7] |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides. | Effective for synthesizing long or hydrophobic peptides prone to aggregation. | [4][5] |
| Disadvantages | Potential for aggregation in some sequences. | Harsh final cleavage can degrade sensitive peptides; requires specialized equipment. | [4] |
Table 2: Common Orthogonal Protecting Groups for Side-Chain Modification
| Protecting Group | Protected Functionality | Cleavage Conditions | Stable To |
| Alloc (Allyloxycarbonyl) | Amine (e.g., Lys) | Pd(PPh₃)₄ / Phenylsilane in DCM | Acid, Base |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (e.g., Lys) | 2% Hydrazine in DMF | Acid, Base |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine (e.g., Lys) | 2% Hydrazine in DMF | Acid, Base |
| Mmt (4-Methoxytrityl) | Amine, Thiol, Hydroxyl | 1-2% TFA in DCM | Base, Pd(0) |
| Trt (Trityl) | Thiol, Amide, Imidazole | 1-5% TFA in DCM or 95% TFA | Base, Pd(0) |
| OAll (Allyl ester) | Carboxyl (e.g., Asp, Glu) | Pd(PPh₃)₄ / Phenylsilane in DCM | Acid, Base |
| Dmab (4-((N-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-N-methylamino)methyl)benzoyl) | Carboxyl (e.g., Asp, Glu) | 2% Hydrazine in DMF | Acid, Base, Pd(0) |
Experimental Protocols
The following are detailed protocols for key experiments in peptide synthesis utilizing orthogonal protection strategies.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4.9 equivalents) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Selective Deprotection of Lys(Alloc) and On-Resin Cyclization
This protocol describes the selective removal of an Alloc group from a lysine side chain and subsequent on-resin side-chain to side-chain lactam bridge formation with a glutamic acid residue.
-
Linear Peptide Synthesis: Synthesize the linear peptide on the resin using the standard Fmoc-SPPS protocol, incorporating Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired positions.
-
Resin Preparation: After assembly of the linear peptide, wash the resin thoroughly with DCM.
-
Alloc and OAll Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add this solution to the resin and agitate for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Repeat this step once.
-
Wash the resin with DCM (5x), 0.5% DIEA in DMF (3x), and DMF (5x) to remove the palladium catalyst.
-
-
On-Resin Cyclization:
-
Add a coupling reagent (e.g., PyBOP, 5 equivalents) and a base (e.g., DIEA, 10 equivalents) in DMF to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups.
Conclusion
The orthogonal protection strategy is an indispensable tool in modern peptide chemistry, providing the precision required to synthesize complex and modified peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the selection of semi-permanent protecting groups for specific modifications, depends on the target peptide's sequence, complexity, and the desired final product. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to design and execute successful peptide synthesis campaigns for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel [bearworks.missouristate.edu]
- 7. benchchem.com [benchchem.com]
Technical Guide: Fmoc-Lys(ipr,Boc)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butoxycarbonyl-L-lysine, commonly referred to as Fmoc-Lys(ipr,Boc)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of N-alkylated lysine residues into complex peptide structures. Its application is notable in the synthesis of pharmaceutical peptides, such as the GnRH antagonist Degarelix.
Core Data and Properties
Quantitative data for this compound are summarized below, providing essential information for its use in a laboratory setting.
| Property | Value | References |
| CAS Number | 201003-48-7 | [1] |
| Molecular Weight | 510.62 g/mol | |
| Molecular Formula | C₂₉H₃₈N₂O₆ | |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | 2-8°C | |
| Predicted Boiling Point | 677.1 ± 55.0 °C | [3] |
| Predicted Density | 1.172 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 3.88 ± 0.21 | [3] |
Application in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce an N-isopropyl-lysine residue. The Fmoc group on the alpha-amine provides temporary protection and is removed under mild basic conditions in each cycle of peptide elongation. The Boc group, in conjunction with the isopropyl group on the epsilon-amine, offers stable, orthogonal protection that is resistant to the basic conditions used for Fmoc removal and is typically cleaved at the final stage with strong acids like trifluoroacetic acid (TFA).[4]
This derivative is a key component in the synthesis of Degarelix, a GnRH antagonist used in the treatment of prostate cancer. The synthesis of such complex peptides requires high-purity reagents and optimized protocols to avoid side reactions.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for manual Fmoc-SPPS, which can be adapted for the incorporation of this compound. The protocol outlines the key steps in a single cycle of amino acid addition.
Materials and Reagents:
-
Fmoc-protected amino acids (including this compound)
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Coupling reagents: e.g., HCTU, HATU, or HBTU
-
Activation base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous diethyl ether
Protocol Steps:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour. For some resins like 2-chlorotrityl chloride, swelling is done in DCM.[5]
-
After swelling, drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for an initial 3-5 minutes, drain, and add a fresh portion of the deprotection solution.
-
Continue agitation for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a near-equivalent amount of the coupling reagent (e.g., HCTU) in DMF.
-
Add 5-10 equivalents of the activation base (e.g., DIEA) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin test can be performed.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from the lysine derivative).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Signaling Pathways
This compound is a synthetic amino acid derivative used exclusively for chemical synthesis. As such, it is not involved in biological signaling pathways. Its role is confined to the in vitro construction of peptide molecules, which may then be used in biological or therapeutic contexts to interact with signaling pathways.
References
Solubility Profile of Fmoc-Lys(ipr,Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(ipr,Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient peptide coupling, ensuring complete reactions and minimizing the formation of deletion sequences, thereby enhancing the purity and yield of the final peptide product. Due to the limited availability of extensive quantitative solubility data for this compound, this guide also includes data for the closely related and structurally similar compound, Fmoc-Lys(Boc)-OH, to provide a broader understanding of its solubility characteristics in common organic solvents.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available quantitative and qualitative solubility data for this compound and Fmoc-Lys(Boc)-OH in various solvents. This data is essential for selecting appropriate solvent systems for stock solution preparation and coupling reactions in peptide synthesis.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | Dimethylformamide (DMF) | > 255 mg/mL | Not Specified | Based on a report of 1 mmole being "clearly soluble" in 2 mL of DMF.[1] |
| Fmoc-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | ≥ 100.8 mg/mL | Not Specified | |
| Fmoc-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | 100 mg/mL (213.43 mM) | Not Specified | Ultrasonic assistance may be required.[2] |
| Fmoc-Lys(Boc)-OH | Ethanol (EtOH) | ≥ 51 mg/mL | Not Specified | |
| Fmoc-Lys(Boc)-OH | Water | ≥ 4.69 mg/mL | Not Specified | |
| Fmoc-Lys(Boc)-OH | Chloroform | Soluble | Not Specified | Qualitative data. |
| Fmoc-Lys(Boc)-OH | Dichloromethane (DCM) | Soluble | Not Specified | Qualitative data. |
| Fmoc-Lys(Boc)-OH | Ethyl Acetate | Soluble | Not Specified | Qualitative data. |
| Fmoc-Lys(Boc)-OH | Acetone | Soluble | Not Specified | Qualitative data. |
General Observations:
Fmoc-protected amino acids, including this compound and its analogs, generally exhibit good solubility in polar aprotic solvents such as DMF and DMSO.[3] This makes these solvents highly suitable for solid-phase peptide synthesis. The solubility in less polar solvents like DCM can be limited for some Fmoc-amino acids.
Experimental Protocols: Determination of Solubility
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DCM, NMP, THF, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block for temperature control
-
Filtration device (e.g., syringe filter with a compatible membrane, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add a pre-weighed excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for an initial period (e.g., 1-2 minutes).
-
Place the vials on a magnetic stirrer or in a shaking incubator at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (the same solvent used for the solubility test is often appropriate).
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Mandatory Visualization: Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
Introduction to Fmoc solid-phase peptide synthesis (SPPS).
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various strategies, Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS is the most widely adopted methodology due to its mild reaction conditions and suitability for automation.[1] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for successful Fmoc SPPS. The synthesis is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3]
The Fmoc/tBu (tert-butyl) strategy utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups for the side chains.[4] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step.[4]
Core Principles of Fmoc SPPS
Fmoc SPPS is a cyclical process involving several key steps performed on a solid support. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[5] The solid support, typically a resin such as polystyrene, provides a stable anchor for the growing peptide chain and allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[6]
The fundamental steps in each cycle of peptide chain elongation are:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine on the peptide chain to form a peptide bond.[5]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[2]
The Fmoc SPPS Workflow
The overall workflow of Fmoc SPPS can be visualized as a series of sequential and repeated steps, starting with the preparation of the resin and culminating in the purification of the final peptide product.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Disguise: A Technical Guide to Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of organic synthesis, where molecules are meticulously assembled atom by atom, the ability to control reactivity is paramount. Complex molecules, particularly those with pharmaceutical potential, are often adorned with a multitude of functional groups, each with its own inherent reactivity. To choreograph the desired sequence of reactions, chemists employ a powerful strategy: the use of protecting groups. These molecular masks temporarily shield specific functional groups from unwanted transformations, allowing for selective reactions to occur elsewhere in the molecule. This in-depth technical guide explores the core principles of protecting groups, their strategic application in the synthesis of complex molecules and drug development, and provides detailed experimental protocols for their use.
Core Principles of Protecting Group Strategy
The concept of a protecting group revolves around the temporary and reversible modification of a functional group.[1] An ideal protecting group strategy adheres to several key principles:
-
Selective Installation: The protecting group must be introduced onto the desired functional group chemoselectively, in high yield, and under mild conditions that do not affect other parts of the molecule.[2]
-
Stability: The protected group must be robust and stable to the reaction conditions of subsequent synthetic steps.[2]
-
Selective Removal (Deprotection): The protecting group must be removable in high yield under specific and mild conditions that do not compromise the integrity of the newly synthesized molecule.[2]
-
Orthogonality: In complex syntheses involving multiple protecting groups, each group should be removable under a unique set of conditions, without affecting the others. This principle of "orthogonal protection" is a cornerstone of modern synthetic chemistry, particularly in fields like peptide and oligonucleotide synthesis.[3]
The general workflow of a protecting group strategy is a three-act play: protection, reaction, and deprotection.
Common Protecting Groups and Their Applications
The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions to be employed in subsequent steps. Below are some of the most common protecting groups for various functional groups.
Alcohols and Phenols
The hydroxyl group is one of the most frequently protected functionalities in organic synthesis. Silyl ethers are a versatile class of protecting groups for alcohols due to their ease of formation, stability, and selective removal.[4]
| Protecting Group | Abbreviation | Common Protection Reagents | Key Deprotection Conditions | Relative Acid Stability |
| Trimethylsilyl | TMS | TMSCl, HMDS | Very mild acid (e.g., K₂CO₃ in MeOH) | 1 |
| Triethylsilyl | TES | TESCl | Mild acid (e.g., AcOH in THF/H₂O) | 64 |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, TBDMSTf | Stronger acid (e.g., TFA); Fluoride sources (e.g., TBAF) | 20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSTf | Strong acid; Fluoride sources (longer reaction times) | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very strong acid; Fluoride sources | 5,000,000 |
Data sourced from multiple references.[5][6]
Amines
The nucleophilic nature of amines often necessitates their protection. Carbamates are the most widely used protecting groups for amines.[1]
| Protecting Group | Abbreviation | Common Protection Reagents | Key Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, Boc-ON | Strong acid (e.g., TFA, HCl in dioxane) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% piperidine in DMF) |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C) |
Carbonyls (Aldehydes and Ketones)
Carbonyl groups are typically protected as acetals or ketals, which are stable to basic and nucleophilic conditions.[7]
| Protecting Group | Type | Common Protection Reagents | Key Deprotection Conditions |
| Dimethyl acetal/ketal | Acyclic | Methanol, acid catalyst | Aqueous acid |
| 1,3-Dioxolane | Cyclic | Ethylene glycol, acid catalyst | Aqueous acid |
| 1,3-Dithiane | Thioacetal | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂), oxidative conditions |
Carboxylic Acids
Carboxylic acids are often protected as esters to mask their acidic proton and prevent their reaction with nucleophiles.
| Protecting Group | Type | Common Protection Reagents | Key Deprotection Conditions |
| Methyl ester | Alkyl ester | Methanol, acid catalyst | Saponification (e.g., NaOH, H₂O) or strong acid |
| tert-Butyl ester | Alkyl ester | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |
| Benzyl ester | Benzyl ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis (H₂, Pd/C) |
Experimental Protocols
Protection of a Primary Amine with Boc Anhydride
Objective: To protect a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 1.2 eq.) (optional, for amine salts)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If starting with an amine salt, add the base and stir for 10 minutes.
-
Add Boc₂O to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using a water-miscible solvent like THF, remove the solvent under reduced pressure and redissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purify the product by flash column chromatography if necessary.
Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from an amine using TFA.
Materials:
-
Boc-protected amine (1.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1-5 mL, typically 20-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Further purification may be required depending on the nature of the amine.
The Logic of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a prime example of the power of orthogonal protecting group strategies. The most common approach, Fmoc/tBu chemistry, relies on the differential lability of the Fmoc group (base-labile) and the side-chain protecting groups (acid-labile).
Protecting Groups in Drug Development
The strategic use of protecting groups is indispensable in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, in the total synthesis of the anticancer drug Taxol®, numerous hydroxyl groups with varying reactivities must be selectively protected and deprotected throughout the lengthy synthetic sequence.
Furthermore, protecting group chemistry is the foundation of prodrug design .[8] In this approach, a pharmacologically active compound is temporarily masked with a protecting group to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This "prodrug" is inactive until the protecting group is cleaved in vivo, often by enzymatic action, to release the active drug at the target site.[8]
Photolabile protecting groups (PPGs) represent an exciting frontier in targeted drug delivery.[9][10] These groups can be cleaved by light of a specific wavelength, allowing for precise spatial and temporal control over drug release.[9][10] This "photocaging" strategy holds immense promise for minimizing off-target effects and enhancing the therapeutic efficacy of potent drugs.[11]
Conclusion
Protecting groups are not merely a synthetic convenience but a fundamental tool that enables the construction of complex molecular architectures with precision and control. From the synthesis of intricate natural products to the development of sophisticated drug delivery systems, the principles of protecting group strategy are woven into the fabric of modern organic chemistry. A deep understanding of the stability, reactivity, and orthogonality of various protecting groups is essential for any researcher, scientist, or drug development professional seeking to push the boundaries of molecular innovation. As the demand for more complex and targeted therapeutics grows, the art and science of molecular disguise will undoubtedly continue to play a central role in shaping the future of medicine.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 8. Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-Lys(ipr,Boc)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Fmoc-Lys(ipr,Boc)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application, empowering researchers in drug discovery and development.
Core Properties and Supplier Information
This compound, with the systematic name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine.[1] It is specifically designed for use in Fmoc-based solid-phase peptide synthesis.[1] The Fmoc group on the alpha-amino position provides temporary protection and is labile to basic conditions, while the Boc group on the epsilon-amino group of the lysine side chain is acid-labile.[2] This orthogonal protection scheme allows for the selective deprotection and modification of the lysine residue, a critical feature in the synthesis of complex peptides and peptidomimetics.
Below is a summary of the key quantitative data for this compound and a list of notable suppliers.
Table 1: Quantitative Data for this compound
| Property | Value | References |
| CAS Number | 201003-48-7 | [1][3][4][5][6][7] |
| Molecular Formula | C₂₉H₃₈N₂O₆ | [4][6] |
| Molecular Weight | 510.62 g/mol | [1][5] |
| Appearance | White powder | [1][5] |
| Purity | ≥98% (HPLC) | [8] |
| Storage Temperature | 2-8°C | [1][5] |
Table 2: Prominent Manufacturers and Suppliers
| Supplier | Noteworthy Information |
| Sigma-Aldrich (Novabiochem) | A well-established supplier providing the product under the Novabiochem® brand, with detailed online specifications.[1][5] |
| ChemicalBook | An online platform listing multiple suppliers from various countries, offering a range of purities and package sizes.[8] |
| MedChemExpress | A supplier of bioactive molecules for research, offering this compound for research purposes.[9][10] |
| ApiSyn Healthcare Pvt. Ltd. | An Indian-based company that lists the product as under development, with lab samples available.[3] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | A Chinese manufacturer and supplier of bulk specialty chemicals.[11] |
| Santa Cruz Biotechnology | A supplier of biochemicals for research, providing the product with its CAS number and molecular formula.[4][6] |
| ChemPep Inc. | A supplier specializing in peptides and related products, offering this compound for research and development.[12] |
| AAPPTEC | A provider of peptide synthesis products and services.[7] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis. The following is a detailed, generalized protocol for its incorporation into a peptide chain.
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Step-by-Step Synthesis Cycle
This protocol outlines a single coupling cycle for incorporating this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][11]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-adduct.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 2-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.
-
Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Key Chemical Transformations: Deprotection Mechanisms
The strategic use of orthogonal protecting groups is fundamental to the utility of this compound. The following diagrams illustrate the deprotection mechanisms for the Fmoc and Boc groups.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. genscript.com [genscript.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound Novabiochem® | 201003-48-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Lys(ipr,Boc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(ipr,Boc)-OH is a specialty amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). This reagent is particularly valuable for the incorporation of N-δ-isopropyl-lysine (Lys(ipr)) residues into peptide sequences. The orthogonal protecting group strategy, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain ε-amino function, allows for precise and controlled peptide chain elongation. This document provides detailed protocols and application notes for the effective use of this compound in SPPS. A notable application of this derivative is in the synthesis of the Gonadotropin-Releasing Hormone (GnRH) antagonist, Degarelix.[1]
Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-Nε-isopropyl-L-lysine |
| Molecular Formula | C₂₉H₃₈N₂O₆[1] |
| Molecular Weight | 510.62 g/mol [1][2] |
| CAS Number | 201003-48-7[1][2][3] |
| Appearance | White to off-white powder[4] |
| Storage | 2-8°C[1] |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence via Fmoc-based SPPS is illustrated below. This process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are detailed protocols for the key steps in SPPS using this compound. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Fmoc Deprotection
This procedure describes the removal of the N-terminal Fmoc group from the resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-7 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[6]
Protocol 2: Coupling of this compound
This section provides two common methods for the activation and coupling of this compound to the deprotected peptide-resin.
Materials:
-
Deprotected peptide-resin
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Suspend the deprotected peptide-resin in DCM or a DCM/DMF mixture.
-
In a separate vial, dissolve this compound (1.5-3.0 equivalents relative to resin loading) and HOBt (1.5-3.0 equivalents) in DMF.[7]
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC (1.5-3.0 equivalents) to the reaction mixture.[7]
-
Agitate the mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress using a ninhydrin (Kaiser) test. If the test is positive after 3 hours, the coupling can be repeated.
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF, DCM, and methanol.
Materials:
-
Deprotected peptide-resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
DMF
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve this compound (1.5-3.0 equivalents), HBTU (1.5-3.0 equivalents) in DMF.
-
Add DIPEA or NMM (3.0-6.0 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the coupling reaction with a ninhydrin test.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF.
| Reagent | Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| Coupling Agent (DIC or HBTU) | 1.5 - 3.0 |
| Additive (e.g., HOBt) | 1.5 - 3.0 |
| Base (e.g., DIPEA, NMM) | 3.0 - 6.0 |
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc side-chain protecting group from the lysine residue, as well as other acid-labile side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin (with N-terminal Fmoc group removed)
-
Cleavage Cocktail (e.g., Reagent K or a TFA/TIS/Water mixture)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Cleavage Cocktail Compositions:
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues like Trp, Met, or Cys.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General-purpose for peptides with various sensitive residues.[8] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides containing arginine protected with sulfonyl groups.[8] |
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Thoroughly wash the peptide-resin with DCM and dry it under vacuum.
-
In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin. A typical ratio is 10 mL of cocktail per gram of resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10-20 times the volume of the TFA solution).[8]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in the Synthesis of GnRH Antagonists
This compound is a key building block in the synthesis of Degarelix, a GnRH antagonist used in the treatment of advanced prostate cancer.[1] Degarelix works by competitively binding to and blocking GnRH receptors in the pituitary gland.[9][10][11] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses testosterone production.[9][10][11] The reduction in testosterone levels is crucial for inhibiting the growth of hormone-sensitive prostate cancer.[10]
GnRH Receptor Signaling Pathway and Mechanism of Action of Degarelix
The following diagram illustrates the GnRH signaling pathway and the inhibitory effect of Degarelix.
Caption: GnRH receptor signaling pathway and the antagonistic action of Degarelix.
Conclusion
This compound is a valuable reagent for the synthesis of peptides containing N-δ-isopropyl-lysine. Its orthogonal protecting groups allow for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The detailed methodologies provided in these application notes offer a comprehensive guide for researchers in the successful synthesis of complex peptides for various applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Degarelix - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Incorporation of Fmoc-Lys(ipr,Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(ipr,Boc)-OH, chemically known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly those developed for therapeutic applications. This derivative is integral in the production of the Gonadotropin-Releasing Hormone (GnRH) antagonist Degarelix, highlighting its importance in pharmaceutical development.
The dual protecting groups on the ε-amino group of the lysine side chain, the isopropyl (ipr) and tert-butyloxycarbonyl (Boc) groups, offer robust protection during Fmoc-based solid-phase peptide synthesis (SPPS). This protection strategy is designed to be stable throughout the iterative cycles of Fmoc deprotection under mild basic conditions and is efficiently removed during the final acidolytic cleavage of the peptide from the solid support.
These application notes provide a detailed protocol for the successful incorporation of Fmoc-Lys(ipr,Boc)-OH into a peptide sequence using standard Fmoc-SPPS chemistry.
Data Presentation
The following table summarizes the key quantitative parameters associated with the incorporation and deprotection of this compound in a typical SPPS workflow. While specific efficiencies can be sequence-dependent, the data presented reflects generally accepted values for standard Fmoc chemistry.
| Parameter | Condition | Value/Observation | Potential Side Reactions |
| Coupling Efficiency | Standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF | >99% (Typical for Fmoc-amino acids) | Incomplete coupling can lead to deletion sequences. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Incomplete deprotection can lead to truncated sequences. |
| Side-Chain Protector Stability | 20% Piperidine in DMF | The ipr and Boc groups are stable to repeated treatments with piperidine. | No significant side reactions reported under standard Fmoc deprotection conditions. |
| Final Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 1-3 hours at room temperature | The ipr and Boc groups are cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linkage. Alkylation of sensitive residues (e.g., Trp, Met) can occur if scavengers are omitted. |
Experimental Protocols
Materials
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Other Fmoc-protected amino acids
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl Cyanohydroxyiminoacetate (Oxyma Pure)
-
-
Activation Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Fmoc Deprotection Reagent:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
-
Solvents:
-
High-purity DMF
-
Dichloromethane (DCM)
-
-
Washing Solvents:
-
DMF
-
DCM
-
Isopropyl Alcohol (IPA)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
-
Precipitation/Washing Solvent:
-
Cold Diethyl Ether
-
-
Kaiser Test Kit (for monitoring coupling completion)
Protocol for Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Swell the resin in DMF for at least 30 minutes.
2. N-terminal Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Wash with IPA (2x) and DCM (3x), followed by a final wash with DMF (3x).
3. Coupling of this compound
-
Method A: HBTU/DIPEA Activation
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Method B: DIC/Oxyma Activation
-
In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and vortex.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
4. Monitoring the Coupling Reaction
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid.
-
If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. The coupling step should be repeated with a fresh solution of activated amino acid.
5. Washing
-
After a successful coupling, drain the reaction solution.
-
Wash the resin with DMF (3x), DCM (3x), and IPA (2x) to remove any unreacted reagents and byproducts.
6. Chain Elongation
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or left on if N-terminal modification is not desired), wash the peptide-resin with DMF (3x), DCM (3x), and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of a single amino acid, including this compound.
Caption: A flowchart of the key steps in a single cycle of Fmoc-SPPS for amino acid incorporation.
Logical Relationship of Protecting Groups in this compound
This diagram illustrates the orthogonal nature of the protecting groups used in this compound during SPPS.
Caption: Orthogonality of protecting groups in Fmoc-SPPS using this compound.
Application Note: Synthesis of Branched Peptides Using Orthogonally Protected Fmoc-Lysine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched peptides are complex molecules where a secondary peptide chain is attached to the side chain of an amino acid within a primary sequence. This unique topology can enhance biological activity, improve stability against enzymatic degradation, and enable the development of novel therapeutics, diagnostics, and vaccine candidates. The synthesis of these structures is achieved using a solid-phase peptide synthesis (SPPS) approach that relies on an orthogonal protection strategy.
Fmoc-protected lysine derivatives are central to this strategy. By protecting the α-amino group with the base-labile Fmoc group and the ε-amino group of the lysine side chain with a protecting group that is stable to Fmoc-deprotection conditions, site-specific branching can be achieved. This note details the principles and protocols for synthesizing branched peptides using two common orthogonally protected lysine derivatives: Fmoc-Lys(Mtt)-OH and Fmoc-Lys(ivDde)-OH .
Principle of Orthogonal Synthesis
The synthesis of branched peptides leverages the use of protecting groups that can be removed under different chemical conditions. In the context of Fmoc-SPPS:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of all amino acids and is removed at each cycle using a base, typically piperidine.[1][2]
-
The ε-amino group of a specific lysine residue is protected by a group stable to piperidine but labile to other specific reagents. This allows the main peptide chain to be fully assembled before the branch point is revealed.
-
The Mtt (4-methyltrityl) group is highly acid-labile and can be selectively cleaved under very mild acidic conditions (e.g., 1% Trifluoroacetic acid in Dichloromethane), leaving other acid-labile side-chain protecting groups (like Boc) intact.[3][4][5]
-
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is stable to both acidic and basic conditions used in standard Fmoc-SPPS but is selectively removed by a dilute solution of hydrazine in DMF.[1][6][7]
-
This orthogonal approach permits the selective deprotection of the lysine side chain on the solid support, exposing a free amine for the synthesis of the second peptide chain, thus forming the desired branched structure.[8][9][10]
Quantitative Data Summary
Microwave-enhanced SPPS can significantly accelerate the synthesis of branched peptides, overcoming steric challenges and improving coupling efficiency. The following table summarizes results from the rapid synthesis of various branched peptides using Fmoc-Lys(ivDde)-OH.[6]
| Peptide Description | Lysine Derivative Used | Synthesis Time (Microwave-enhanced) | Crude Purity |
| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | < 5 hours | 77% |
| Histone H2B (118-126) + Ubiquitin (47-76) | Fmoc-Lys(ivDde)-OH | < 5 hours | 75% |
| Tetra-branched Antifreeze Peptide Analog | Fmoc-Lys(ivDde)-OH | < 5 hours | 71% |
Experimental Protocols
The following protocols outline the key steps for the synthesis of a branched peptide on a solid support using Fmoc chemistry.
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling agent such as HBTU or HCTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. For microwave-enhanced synthesis, coupling reactions are typically performed with DIC and Oxyma Pure.[6]
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the main peptide chain, incorporating the orthogonally protected Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH at the desired branching point.
This step is critical and depends on the protecting group used on the lysine side chain.
A. Mtt Group Removal
-
Washing: Wash the peptide-resin thoroughly with DCM.
-
Deprotection: Treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) in DCM.[3][4] The treatment is typically performed in multiple short washes (e.g., 10 x 2 minutes) to minimize contact time and prevent premature cleavage of other acid-labile groups.
-
Neutralization: Wash the resin with DCM, followed by a 10% DIPEA solution in DMF to neutralize the resin, and then wash again with DMF.
B. ivDde Group Removal
-
Washing: Wash the peptide-resin thoroughly with DMF.
-
Deprotection: Treat the resin with a solution of 2-5% hydrazine in DMF.[6][7] Agitate the mixture for 5-10 minutes and repeat the treatment 2-3 times to ensure complete removal.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.
-
Chain Elongation: Following the selective deprotection of the lysine ε-amino group (Protocol 2) and subsequent washing, the branched chain is synthesized.
-
Fmoc-SPPS Cycles: Synthesize the branched peptide chain by repeating the standard Fmoc-SPPS cycles as described in Protocol 1 (steps 2-5) for each amino acid in the branch sequence.[8]
-
Resin Preparation: After synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8][12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Concepts
Caption: Overall workflow for the synthesis of branched peptides.
Caption: Orthogonal deprotection strategy for Fmoc-Lysine.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Bot Verification [merel.si]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. benchchem.com [benchchem.com]
- 9. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Cleavage of Boc and Isopropyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are essential tools in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. They temporarily mask reactive functional groups, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] The isopropyl group is often employed to protect carboxylic acids (as esters) and alcohols or phenols (as ethers). The selective and efficient removal of these protecting groups is a critical step in synthetic strategies. These application notes provide detailed protocols and comparative data for the cleavage of Boc and isopropyl groups.
Cleavage of the Boc (tert-Butyloxycarbonyl) Group
The Boc group is prized for its stability in basic, nucleophilic, and catalytic hydrogenation environments, yet it can be readily removed under acidic conditions.[1] The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene.[1]
Summary of Boc Deprotection Conditions
The choice of reagent and conditions for Boc deprotection often depends on the acid sensitivity of the substrate. The following table summarizes common conditions for the removal of the Boc group.
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 15 min - 2 h | Highly effective and common. Excess TFA is typically used (e.g., 25-50% v/v).[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 1 - 4 h | A 4M solution is commonly used. The product often precipitates as the HCl salt.[1] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | A mild method for sensitive substrates, with reported yields up to 90%.[5][6] |
| Water (Thermal) | Water | Reflux (90-100 °C) | < 15 min | An environmentally friendly method that avoids the use of strong acids.[7] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Chloroform | Room Temperature | Varies | A milder option for substrates that are sensitive to strong acids.[8] |
Experimental Protocols for Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 15 minutes to a few hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a solvent like diethyl ether.[1]
Experimental Workflow for Boc Deprotection
Caption: General experimental workflow for the deprotection of a Boc-protected amine.
Cleavage of Isopropyl Groups
The removal of an isopropyl group is dependent on its functionality, whether it is part of an ester, ether, or carbamate. The cleavage conditions vary accordingly.
Cleavage of Isopropyl Esters and Carbamates
A method for the selective cleavage of the O-isopropyl bond in esters, carbamates, and carbonates involves the use of aluminum chloride (AlCl₃) in nitromethane.[9][10] This method is effective and selective, proceeding via the formation of a stable isopropyl cation.[9] Other Lewis acids such as BF₃·OEt₂, ZnCl₂, SnCl₄, FeCl₃, and ZrCl₄ have been found to be less effective.[9]
Summary of Isopropyl Ester/Carbamate Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) |
| AlCl₃ (4 equiv.) | Nitromethane | 0 - 50 | 0.5 - 24 h | Good to Excellent |
Experimental Protocol for Isopropyl Ester/Carbamate Deprotection
-
Dissolve the isopropyl-protected compound in nitromethane.
-
Add at least 4 equivalents of aluminum chloride (AlCl₃) to the solution.[9]
-
Stir the mixture at the appropriate temperature (ranging from 0 to 50 °C) for the time required (0.5 to 24 hours).[10]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
If a solid forms, filter the mixture, wash the solid with water, and dry under vacuum.
-
If no solid forms, extract the mixture with ethyl acetate.
-
Wash the organic phase with water, dry over magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the deprotected product.[9]
Cleavage of Isopropyl Ethers
The cleavage of isopropyl ethers can be achieved under strong acidic conditions, similar to other ethers.[11] The reaction typically proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether.[11][12] For ethers with a tertiary, benzylic, or allylic group, the cleavage often follows an Sₙ1 pathway due to the formation of a stable carbocation.[11]
Summary of Isopropyl Ether Cleavage Conditions
| Reagent | Solvent | Temperature | Mechanism | Products |
| HBr or HI (aq.) | - | Varies | Sₙ1 or Sₙ2 | Alcohol and Alkyl Halide |
Experimental Protocol for Isopropyl Ether Cleavage
-
Treat the isopropyl ether with a strong aqueous acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI).
-
The reaction may require heating depending on the substrate's reactivity.
-
The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
-
For ethyl isopropyl ether, cleavage with HI yields isopropyl alcohol and iodoethane, as the iodide ion attacks the less hindered primary carbon.[11]
-
After the reaction is complete, neutralize the acid and extract the products with an organic solvent.
-
Wash the organic layer, dry, and concentrate to isolate the alcohol and alkyl halide products.
Logical Relationship for Isopropyl Group Cleavage
Caption: Decision pathway for selecting the appropriate cleavage conditions for isopropyl groups.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. youtube.com [youtube.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mcours.net [mcours.net]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Lys(ipr,Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. Fmoc-Lys(ipr,Boc)-OH is a specialized amino acid derivative used to incorporate N-δ-isopropyl-lysine into peptide sequences. The isopropyl (ipr) and tert-butyloxycarbonyl (Boc) groups on the lysine side chain provide additional protection and functionality. However, the steric hindrance introduced by the bulky isopropyl group can pose challenges during the Fmoc deprotection step, potentially leading to incomplete removal of the Fmoc group and the accumulation of deletion peptide impurities.
These application notes provide a comprehensive overview of various methods for the efficient Fmoc deprotection of this compound, addressing the challenges posed by its sterically hindered nature. Detailed protocols for standard and alternative deprotection reagents are presented, along with a comparative analysis of their effectiveness and potential side reactions.
Challenges in Fmoc Deprotection of Sterically Hindered Lysine Derivatives
Standard Fmoc deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), may prove insufficient for the complete and rapid removal of the Fmoc group from sterically hindered residues like this compound. The bulky side chain can restrict the access of the base to the acidic proton on the fluorenyl moiety, thereby slowing down the deprotection kinetics. This can result in:
-
Incomplete Deprotection: Leading to the capping of the unreacted N-terminus in the subsequent coupling step.
-
Formation of Deletion Sequences: A significant source of impurity that can be difficult to remove during purification.
-
Longer Reaction Times: Potentially increasing the risk of side reactions such as aspartimide formation in susceptible sequences.
To overcome these challenges, alternative deprotection strategies employing stronger bases or modified reaction conditions are often necessary.
Fmoc Deprotection Methods and Protocols
Several methods are available for the deprotection of the Fmoc group. The choice of method depends on the specific requirements of the synthesis, including the sequence of the peptide and the presence of other sensitive residues.
Standard Piperidine Method
This is the most common method for Fmoc deprotection. For sterically hindered amino acids, extended reaction times or elevated temperatures may be required.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.[1]
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation: Perform a suitable test (e.g., Kaiser test) to confirm the presence of a free primary amine.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Methods
DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection, making it particularly useful for sterically hindered residues.[2] To scavenge the dibenzofulvene (DBF) byproduct, a small amount of a secondary amine like piperidine is often included.
Protocol 2a: DBU/Piperidine Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]
-
Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin. Agitate the mixture for 5-7 minutes at room temperature.[1]
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.[1]
Protocol 2b: DBU/Piperazine Deprotection
Piperazine can be used as a safer alternative to piperidine and has been shown to be effective in combination with DBU for rapid Fmoc removal.[3]
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or DMF for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.
-
Deprotection: Drain the solvent and add the DBU/piperazine solution. Agitate for 5-10 minutes at room temperature.
-
Second Deprotection: Drain and repeat the deprotection step.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF.
Caution: DBU is a strong base and can promote aspartimide formation in sequences containing aspartic acid.[2]
Piperazine Method
Piperazine can be used as a standalone reagent for Fmoc deprotection and is considered a safer alternative to piperidine.
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Add a solution of 20% (w/v) piperazine in DMF. Agitate for 10-15 minutes at room temperature.
-
Second Deprotection: Drain and repeat the deprotection step.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.
Quantitative Data Summary
The following table summarizes the typical conditions and provides a qualitative comparison of the different Fmoc deprotection methods for sterically hindered amino acids like this compound. Quantitative data for this specific derivative is limited in the literature; therefore, the efficiencies and side reaction risks are based on data for other sterically hindered residues and general knowledge of the reagents.
| Deprotection Reagent | Concentration | Solvent | Time | Temperature (°C) | Relative Efficiency for Hindered Residues | Potential Side Reactions |
| Piperidine | 20% (v/v) | DMF | 2 x 20 min[1] | Room Temperature | Moderate | Low risk of side reactions under standard conditions. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 5-7 min[1] | Room Temperature | High | Increased risk of aspartimide formation.[2] |
| DBU/Piperazine | 2% DBU (v/v), 5% Piperazine (w/v) | NMP/DMF | 2 x 5-10 min | Room Temperature | High | Increased risk of aspartimide formation. |
| Piperazine | 20% (w/v) | DMF | 2 x 10-15 min | Room Temperature | Moderate to High | Generally lower risk of side reactions compared to DBU. |
Experimental Workflows and Mechanisms
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base abstracts the acidic proton on the C9 of the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The secondary amine in the deprotection solution then acts as a scavenger for the reactive DBF molecule.
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Experimental Workflow for Fmoc Deprotection and Monitoring
The following diagram outlines a typical experimental workflow for the Fmoc deprotection of this compound during SPPS.
References
Application of Fmoc-Lys(ipr,Boc)-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic peptide development, the precision and efficiency of solid-phase peptide synthesis (SPPS) are paramount. The choice of protected amino acid derivatives is a critical determinant of the synthesis outcome, influencing yield, purity, and the successful incorporation of modified residues. Fmoc-Lys(ipr,Boc)-OH, an N-α-Fmoc- and N-ε-tert-butyloxycarbonyl- and N-ε-isopropyl-protected L-lysine derivative, offers distinct advantages in the synthesis of complex therapeutic peptides.
The dual protection of the ε-amino group with both an isopropyl (ipr) and a Boc group provides steric hindrance that can be beneficial in specific synthetic contexts, while the orthogonal Fmoc/Boc strategy allows for selective deprotection and modification. The Fmoc group is labile to mild bases like piperidine, enabling stepwise elongation of the peptide chain, whereas the Boc group is stable under these conditions and is removed during the final cleavage from the solid support with strong acids like trifluoroacetic acid (TFA)[1]. This application note provides detailed protocols and data for the use of this compound in the synthesis of therapeutic peptides, with a focus on the GnRH antagonist Degarelix.
Key Advantages of this compound
-
Orthogonal Protection: The Fmoc group on the α-amino position and the Boc group on the ε-amino position allow for a widely used orthogonal protection strategy in SPPS[1].
-
Reduced Side Reactions: The Boc protection on the lysine side chain prevents unwanted reactions at the ε-amino group during peptide chain elongation[2].
-
Versatility in Therapeutic Peptides: This derivative is a key building block in the synthesis of various therapeutic peptides, including GnRH antagonists like Degarelix and LHRH antagonists such as Antide[3].
Application Example: Synthesis of Degarelix
Degarelix is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer. Its synthesis is a prime example of the application of this compound.
Quantitative Data from Therapeutic Peptide Synthesis
The following table summarizes representative quantitative data from the synthesis of therapeutic peptides utilizing Fmoc-protected amino acids, including modified lysine derivatives.
| Peptide | Synthesis Scale | Crude Purity (%) | Final Yield (%) | Analytical Method | Reference |
| Degarelix | 0.1 mmol | Not specified | 63 | UPLC | [4] |
| Degarelix | Not specified | >99.6 (after purification) | 95 (crude) | HPLC, MS | [5] |
| Glucagon | Not specified | 68.08 (with purified amino acids) | Not specified | HPLC | [6] |
| Lactoferricin-Lactoferrampin Chimera | 0.1 mmol | 77 | Not specified | Not specified | [7] |
| Ub(47-76)-H2B(118-126) | 0.1 mmol | 75 | 10-20 (isolated) | Not specified | [7] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-SPPS process. Automated synthesizers will follow a similar cycle of deprotection, activation, and coupling.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour.
-
Drain the DMF.
2. First Amino Acid Loading (if not using pre-loaded resin):
-
Activate the C-terminal Fmoc-amino acid (e.g., Fmoc-D-Ala-OH for Degarelix) using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA).
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF.
-
Cap any unreacted sites with an acetic anhydride/pyridine/DCM solution.
3. SPPS Cycle (Deprotection, Washing, Coupling, Washing):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 10-20 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin multiple times with DMF to ensure complete removal of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (e.g., Fmoc-Pro-OH, or this compound) (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.
-
Add an activator base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, or until a negative Kaiser test (colorless/yellow beads) indicates complete coupling.
-
-
Washing:
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
4. Repeat SPPS Cycle:
-
Repeat step 3 for each amino acid in the peptide sequence.
5. N-terminal Modification (if required):
-
After the final coupling step and subsequent Fmoc deprotection, the N-terminus can be modified (e.g., acetylation with acetic anhydride).
6. Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol. Caution: Work in a well-ventilated fume hood.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity[8].
-
Lyophilize the pure fractions to obtain the final peptide product.
Specific Protocol for the Synthesis of Degarelix (Illustrative)
Degarelix Sequence: Ac-D-2Nal-D-4Cpa-D-3Pal-Ser(tBu)-4Aph(Hor)-D-4Aph(Cbm)-Leu-Lys(ipr,Boc)-Pro-D-Ala-NH₂
This protocol is a condensed representation based on published synthesis strategies.
-
Resin: Start with a Rink Amide resin.
-
SPPS Cycles: Sequentially couple the following Fmoc-protected amino acids according to the general SPPS protocol:
-
Fmoc-D-Ala-OH
-
Fmoc-Pro-OH
-
This compound
-
Fmoc-Leu-OH
-
Fmoc-D-Aph(Cbm)-OH
-
Fmoc-Aph(Hor)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-D-3Pal-OH
-
Fmoc-D-4Cpa-OH (4-chlorophenylalanine)
-
Fmoc-D-2Nal-OH (2-naphthylalanine)
-
-
N-terminal Acetylation: After the final coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Cleavage and Deprotection: Use a TFA-based cleavage cocktail with appropriate scavengers to cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Boc).
-
Purification: Purify the crude peptide by preparative RP-HPLC to obtain high-purity Degarelix.
Visualizations
General Fmoc-SPPS Workflow
References
- 1. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. digital.csic.es [digital.csic.es]
- 8. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols: Synthesis of GnRH Antagonists Using Fmoc-Lys(ipr,Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of the protected amino acid Fmoc-Lys(ipr,Boc)-OH in the solid-phase peptide synthesis (SPPS) of Gonadotropin-Releasing Hormone (GnRH) antagonists. The methodologies outlined are particularly relevant for the synthesis of decapeptides such as Degarelix, a potent GnRH antagonist used in the treatment of prostate cancer.
Introduction
GnRH antagonists function by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion.[1] The synthesis of these complex peptides, often containing multiple unnatural amino acids, presents significant chemical challenges.[2][3] this compound is a critical building block for incorporating an N-delta-isopropyl-lysine residue, a key feature in several third-generation GnRH antagonists like Degarelix.[4] The isopropyl group on the lysine side chain contributes to the peptide's pharmacokinetic profile. This document outlines the strategic considerations and detailed experimental procedures for the successful incorporation of this compound and the overall synthesis of a representative GnRH antagonist.
GnRH Receptor Signaling Pathway
GnRH antagonists exert their therapeutic effect by blocking the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.
References
Application Notes and Protocols: Automated Peptide Synthesis with Modified Lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the automated solid-phase peptide synthesis (SPPS) of peptides containing modified lysine residues. These methods are essential for creating peptides with enhanced therapeutic properties, for use as research tools in proteomics and cell biology, and for the development of novel peptide-based drugs.
Introduction to Modified Lysine Peptides
The site-specific modification of lysine residues within a peptide sequence is a powerful strategy to introduce novel functionalities. Lysine's primary amine on its side chain is a versatile chemical handle for attaching various moieties, including but not limited to:
-
Lipids: To enhance cell permeability and prolong in vivo half-life.[1]
-
Polyethylene Glycol (PEG): To increase solubility, stability, and circulation time.[1][2]
-
Fluorophores and Biotin: For imaging, detection, and affinity purification.[2]
-
Branched Peptides and Dendrimers: For creating multivalent constructs.[2]
-
Post-Translational Modifications (PTMs): To mimic natural modifications like acetylation, ubiquitination, and methylation for functional studies.[2][3]
Automated solid-phase peptide synthesis (SPPS) offers a rapid and efficient means to assemble the peptide backbone.[4][5][6] By employing orthogonal protecting group strategies, specific lysine residues can be deprotected and modified while the peptide remains attached to the solid support, ensuring high yields and purity of the final product.[1][2][7]
Orthogonal Protection Strategies for Lysine
The key to site-specific lysine modification in Fmoc-based SPPS is the use of a side-chain protecting group that is stable to the piperidine treatment used for Nα-Fmoc removal but can be selectively cleaved under conditions that do not affect other side-chain protecting groups or the resin linkage.[7] The choice of protecting group depends on the desired modification and the overall peptide sequence.
Table 1: Common Orthogonal Protecting Groups for Lysine in Fmoc SPPS
| Protecting Group | Chemical Name | Deprotection Conditions | Notes |
| Boc | tert-butyloxycarbonyl | Strong acid (e.g., TFA) | Cleaved during final peptide cleavage from most resins.[8][9] Not truly orthogonal for on-resin modification unless using very acid-sensitive resins.[8] |
| Mtt | 4-Methyltrityl | Mildly acidic conditions (e.g., 1-5% TFA in DCM).[2][8] | Highly acid-labile, allowing for selective deprotection on-resin.[2] |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2-10% Hydrazine in DMF | Base-labile. Orthogonal to both Fmoc and acid-labile side-chain protecting groups.[1][8] Some migration issues have been reported.[8] |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | More sterically hindered than Dde, reducing the risk of migration.[8] |
| Aloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Orthogonal to both acid- and base-labile groups.[8] |
| Nvoc | 6-nitroveratryloxycarbonyl | UV photolysis (e.g., 365 nm) | Useful for specific modifications after peptide cleavage from the resin.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and on-resin modification of peptides containing a selectively addressable lysine residue. The examples focus on the use of Fmoc-Lys(Mtt)-OH, a commonly used building block for this purpose.[2]
General Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for assembling the peptide backbone on an automated peptide synthesizer.
Workflow for Standard Automated SPPS Cycle
Caption: Automated Fmoc-SPPS Cycle.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including Fmoc-Lys(Mtt)-OH)
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Coupling Reagents:
-
Activator: HBTU, HATU, or HCTU (4.0 eq. to amino acid)
-
Base: N,N-Diisopropylethylamine (DIEA) (8.0 eq. to amino acid)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Automated peptide synthesizer
Protocol:
-
Resin Loading and Swelling: Load the resin into the reaction vessel of the synthesizer. Swell the resin in DMF for 30-60 minutes.
-
Automated Synthesis Cycles: Program the synthesizer to perform the following cycle for each amino acid in the sequence: a. Fmoc Deprotection: Treat the resin with deprotection solution for 5-10 minutes (repeated twice). b. Washing: Wash the resin thoroughly with DMF (5-7 times). c. Coupling: Add the pre-activated Fmoc-amino acid solution (dissolved in DMF with activator and base) to the resin. Allow the coupling reaction to proceed for 30-60 minutes. d. Washing: Wash the resin with DMF (3-5 times).
-
Sequence Elongation: Repeat the cycle until the full peptide sequence is assembled.
-
Final Wash: After the final coupling step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
On-Resin Selective Deprotection of Lys(Mtt)
This protocol describes the removal of the Mtt group from the lysine side chain, making the ε-amino group available for modification.
Workflow for Selective Mtt Deprotection
Caption: On-Resin Mtt Group Removal.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Deprotection Solution: 1-5% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% (v/v) DIEA in DMF
-
Solvents: DCM, DMF
Protocol:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 2 minutes and drain.
-
Repeat the treatment 8-10 times, collecting the filtrate. The appearance of a yellow color (trityl cation) indicates successful deprotection.
-
Wash the resin thoroughly with DCM (5 times).
-
Wash the resin with DMF (5 times).
-
Neutralize the resin with the neutralization solution for 5 minutes (repeated twice).
-
Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the modification step.
On-Resin Acylation of the Lysine Side Chain
This protocol details the coupling of a carboxylic acid (e.g., a fatty acid, a fluorophore carboxylic acid derivative) to the deprotected lysine side chain.[2]
Workflow for On-Resin Lysine Acylation
Caption: Lysine Side-Chain Acylation.
Materials:
-
Resin with deprotected lysine side-chain
-
Carboxylic acid to be coupled (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU or HATU, 3-5 equivalents)[2]
-
Base (e.g., DIEA, 6-10 equivalents)[2]
-
Solvent: Peptide synthesis grade DMF
Protocol:
-
Swell the resin in DMF for 30 minutes and then drain the solvent.[2]
-
In a separate vessel, dissolve the carboxylic acid and coupling reagent in DMF.[2]
-
Add the base to the solution and allow it to pre-activate for 1-2 minutes.[2]
-
Add the activated solution to the resin.[2]
-
Shake the reaction mixture at room temperature for 1-4 hours.[2]
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates complete acylation.[2]
-
Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Table 2: Example Reagent Quantities for On-Resin Acylation
| Reagent | Equivalents (to resin capacity) | Molar Amount (for 0.1 mmol scale) |
| Peptide-Resin | 1.0 | 0.1 mmol |
| Carboxylic Acid | 3.0 - 5.0 | 0.3 - 0.5 mmol |
| HBTU/HATU | 3.0 - 5.0 | 0.3 - 0.5 mmol |
| DIEA | 6.0 - 10.0 | 0.6 - 1.0 mmol |
Final Cleavage and Deprotection
After on-resin modification, the peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are removed simultaneously.
Materials:
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. The composition may vary depending on the peptide sequence (e.g., addition of EDT for Cys-containing peptides).
-
Cold diethyl ether
Protocol:
-
Place the dry, modified peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Incubate at room temperature with occasional shaking for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., LC-MS).
Conclusion
The protocols outlined in this document provide a robust framework for the automated synthesis of peptides with site-specifically modified lysine residues. The use of orthogonal protecting groups, particularly Mtt and Dde, allows for selective on-resin modification with high efficiency.[1][2][8] These methods empower researchers to create sophisticated peptide constructs for a wide range of applications in biology, medicine, and materials science. Careful selection of protecting groups and optimization of reaction conditions are crucial for achieving high yields and purity of the desired modified peptide.
References
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Lys(ipr,Boc)-OH in Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. However, the synthesis of "difficult sequences," such as those prone to aggregation (e.g., hydrophobic peptides) or containing sterically hindered amino acids, remains a significant challenge. Incomplete coupling reactions in such sequences can lead to deletion products and low yields of the target peptide. The choice of protecting groups for trifunctional amino acids like lysine is critical to overcoming these hurdles. This application note details the use of N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(ipr,Boc)-OH), a specialized amino acid derivative designed to enhance coupling efficiency and final peptide purity in the synthesis of complex peptides.
The additional isopropyl (ipr) group on the ε-nitrogen of the lysine side chain, in conjunction with the Boc protecting group, offers increased steric hindrance around the side-chain amine. This modification is thought to minimize potential side reactions at the ε-amino group during coupling, particularly in demanding synthetic contexts. A notable application of this compound is in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix, a complex decapeptide containing several unnatural amino acids.[1][2][3][4] The successful, high-purity synthesis of such a peptide underscores the utility of this derivative.
Data Presentation
| Parameter | Fmoc-Lys(Boc)-OH | This compound |
| Side-Chain Protection | tert-butyloxycarbonyl (Boc) | Isopropyl (ipr) and tert-butyloxycarbonyl (Boc) |
| Steric Hindrance at ε-N | Moderate | High |
| Primary Application | General SPPS | SPPS of complex and "difficult" sequences |
| Reported Use Case | Wide range of peptides | GnRH antagonists (e.g., Degarelix)[1][2][3][4] |
| Potential Advantage in Difficult Sequences | Standard, well-established | May reduce side-chain related impurities and improve solubility/coupling |
| Typical Final Peptide Purity Achieved | Sequence-dependent | >99% in complex sequences like Degarelix[1] |
Experimental Protocols
The following protocols are based on established methods for solid-phase peptide synthesis and incorporate the use of this compound as exemplified in the synthesis of Degarelix.[1]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a resin support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), TBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Add DIPEA or Collidine (6 eq.) to the reaction vessel. Agitate the mixture at room temperature for 50 minutes.[1]
-
Monitoring the Coupling: Perform a ninhydrin test to check for the presence of free primary amines. A colorless or yellow result indicates a complete coupling. If the test is positive (blue/purple), the coupling reaction should be repeated.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next cycle: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.
Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection
Materials:
-
Peptidyl-resin (fully synthesized and N-terminally deprotected or acetylated)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice more.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating this compound.
Logical Relationship of Protecting Groups in this compound
Caption: Orthogonal protection scheme of this compound.
References
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Orthogonally Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the post-synthesis, on-resin modification of peptides synthesized using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The focus is on the strategic use of orthogonally protected lysine residues to enable site-specific labeling and modification. While the inquiry specified Lys(ipr,Boc), a non-standard protecting group combination, this document will focus on the well-characterized and widely used Nα-Boc-Nε-4-methyltrityl-L-lysine (Boc-Lys(Mtt)-OH) as a primary example of an orthogonal protection strategy. The principles and protocols described herein are broadly applicable to other acid-labile side-chain protecting groups that are orthogonal to the Nα-Boc group.
Introduction to Orthogonal Protection in Boc-SPPS
In Boc-based SPPS, the temporary Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). Permanent side-chain protecting groups are designed to be stable to these conditions and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
For post-synthesis modification, a third class of "semi-permanent" or "orthogonal" protecting groups is required. These groups are stable to the conditions used for Nα-Boc removal but can be selectively cleaved on-resin under specific, mild conditions that do not affect other protecting groups or the peptide-resin linkage.[3] This allows for the exposure of a reactive functional group, such as the ε-amino group of lysine, for further derivatization.
The 4-methyltrityl (Mtt) group is an excellent example of such an orthogonal protecting group in the context of Boc-SPPS. It is highly acid-labile and can be selectively removed using very mild acidic conditions, leaving the Nα-Boc group and other acid-sensitive side-chain protecting groups intact.[4][5] This strategy opens up a wide range of possibilities for on-resin modifications, including the synthesis of branched peptides, peptide-drug conjugates, and the site-specific attachment of labels such as fluorophores and biotin.[4][5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows for the post-synthesis modification of peptides containing an orthogonally protected lysine residue.
Caption: Workflow for selective deprotection and modification of Lys(Mtt).
Caption: Decision tree for employing an orthogonal protection strategy.
Quantitative Data Summary
The following tables provide representative data for the selective deprotection of common orthogonal protecting groups on lysine and subsequent on-resin modifications. Yields and purities are dependent on the peptide sequence, resin, and specific reaction conditions.
Table 1: Selective On-Resin Deprotection of Orthogonally Protected Lysine
| Protecting Group | Deprotection Reagent | Time (min) | Typical Purity (%) | Reference |
| Mtt | 1-2% TFA in DCM | 30-60 | >90 | [5][6] |
| Mmt | 2% TFA in DCM | 60 | ~79 | [6] |
| ivDde | 2-10% Hydrazine in DMF | 3-10 | >90 | [6][7] |
| Alloc | Pd(PPh₃)₄ / Scavenger in DCM/DMF | 30-120 | ~82 | [6] |
Table 2: On-Resin Modification of Deprotected Lysine Side-Chain
| Modification | Reagents | Activation | Typical Purity (%) | Reference |
| Biotinylation | Biotin, HBTU, HOBt, DIPEA | Carbodiimide | >90 | [8][9] |
| Acetylation | Acetic Anhydride, DIPEA | N/A | >95 | [10] |
| Fluorescein (FITC) Labeling | FITC, DIPEA | N/A | >85 | [9] |
| Branched Peptide Synthesis | Fmoc-AA-OH, DIC, Oxyma | Carbodiimide | ~70-90 | [6][7] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Mtt Group from Lys(Mtt) on Resin
This protocol describes the selective removal of the 4-methyltrityl (Mtt) group from the lysine side-chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
10% (v/v) Diisopropylethylamine (DIPEA) in DMF
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the solvent.
-
Prepare the deprotection solution: 1% (v/v) TFA in DCM.
-
Add the deprotection solution to the resin (10 mL per gram of resin) and gently agitate for 2 minutes.
-
Drain the solution. Repeat this step 5-10 times, collecting the filtrate. The appearance of a yellow color in the filtrate indicates the release of the Mtt cation.
-
Monitor the deprotection by taking a small sample of the resin, washing it with DCM, and adding a drop of 1% TFA in DCM. An orange color indicates the presence of remaining Mtt groups. Continue the deprotection cycles until this test is negative.[7]
-
Once deprotection is complete, wash the resin thoroughly with DCM (3 x 10 mL/g) to remove residual acid.
-
Wash the resin with DMF (3 x 10 mL/g).
-
To neutralize the protonated side-chain amine, wash the resin with 10% DIPEA in DMF (2 x 10 mL/g) for 2 minutes each.
-
Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
The resin is now ready for subsequent on-resin modification.
Protocol 2: On-Resin Biotinylation of the Lysine Side-Chain
This protocol details the coupling of biotin to the deprotected ε-amino group of a lysine residue.
Materials:
-
Peptide-resin with a deprotected lysine side-chain (from Protocol 1)
-
Biotin (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
In a separate vial, dissolve biotin, HBTU, and HOBt in a minimal amount of DMF.
-
Add DIPEA to the activation solution and vortex briefly.
-
Add the activated biotin solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally with DMF again (3 x 10 mL/g).
-
The biotinylated peptide-resin is now ready for final cleavage and deprotection or further synthesis steps.
Protocol 3: Final Cleavage and Global Deprotection (Boc/Bzl Strategy)
This protocol is for the final step where the modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Modified peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Procedure (using TFMSA as an example):
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail. A common cocktail is TFMSA/TFA/thioanisole (10:80:10, v/v/v). The exact composition may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the resin in a suitable reaction vessel at 0°C.
-
Stir the mixture at 0°C for 2-4 hours.
-
Precipitate the crude peptide by adding the cleavage mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual acid.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
These protocols provide a general framework for the post-synthesis modification of peptides containing orthogonally protected lysine residues. Researchers should optimize conditions for their specific peptide sequences and desired modifications.
References
- 1. Impact of peptide modifications on the isobaric tags for relative and absolute quantitation method accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.upenn.edu]
- 5. Quantitative Analysis and Discovery of Lysine and Arginine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kohan.com.tw [kohan.com.tw]
- 7. Bot Verification [merel.si]
- 8. researchgate.net [researchgate.net]
- 9. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Common side reactions with Fmoc-Lys(ipr,Boc)-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Lys(ipr,Boc)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a protected derivative of the amino acid lysine, specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). It features an Nα-Fmoc group for temporary protection during peptide chain elongation and a permanent Nε-protection consisting of both an isopropyl (ipr) and a tert-butyloxycarbonyl (Boc) group on the side-chain amine. Its most notable application is in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix.[1][2][3]
Q2: Are there any known side reactions specifically associated with the isopropyl (ipr) group on the lysine side chain during standard Fmoc-SPPS?
Current literature and application data, primarily from the synthesis of peptides like Degarelix, do not indicate any common side reactions specifically attributed to the N-isopropyl group under standard Fmoc-SPPS conditions. The primary challenges associated with this amino acid derivative are generally related to its steric bulk rather than chemical lability.
Q3: How stable are the side-chain protecting groups during Fmoc-SPPS?
The Nε-(isopropyl, Boc) protecting group combination is designed to be stable throughout the iterative steps of Fmoc-SPPS. It is resistant to the mildly basic conditions used for Nα-Fmoc deprotection (e.g., piperidine in DMF) and is cleaved simultaneously with the Boc group and other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage from the resin.[4][5]
Q4: What are the recommended cleavage conditions for a peptide containing a Lys(ipr,Boc) residue?
Standard TFA cleavage cocktails are effective for the final deprotection and cleavage of peptides containing Lys(ipr,Boc). A commonly used cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. The reaction is typically carried out for 2-4 hours at room temperature.
Troubleshooting Guide
Problem: Incomplete coupling of this compound or the subsequent amino acid.
Possible Cause: The most probable cause is steric hindrance from the bulky Nε-(isopropyl, Boc) protected side chain of the lysine derivative, or from the growing peptide chain. This can impede the approach of the incoming activated amino acid, leading to lower coupling efficiency.
Solutions:
-
Extended Coupling Times: Double the standard coupling time for this specific residue to allow for complete reaction.
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
Use of a More Potent Coupling Reagent: If standard coupling reagents like HBTU or HATU are yielding incomplete coupling, consider using a more reactive phosphonium-based reagent such as PyBOP or PyAOP.
-
Elevated Temperature: For automated synthesizers that support it, increasing the reaction temperature can help overcome the energy barrier for coupling.
Problem: Unexpected mass observed in the final peptide product.
Possible Cause: While no specific side reactions are commonly reported, an unexpected mass could be due to a variety of general SPPS-related issues.
Solutions:
-
Verify Raw Material Purity: Ensure the this compound and other reagents are of high purity.
-
Check for Deletion Sequences: A lower than expected mass may indicate a deletion of the Lys(ipr,Boc) residue or another amino acid due to incomplete coupling. Use the troubleshooting steps for incomplete coupling.
-
Investigate for Common SPPS Side Reactions: Consider other potential side reactions not specific to this residue, such as aspartimide formation if Asp is present in the sequence, or guanidinylation of the N-terminus.[6]
Experimental Protocols
Table 1: Recommended Coupling Protocol for this compound
| Parameter | Recommendation |
| Amino Acid | 3-5 equivalents (relative to resin loading) |
| Coupling Reagent | 3-5 equivalents (e.g., HBTU, HATU, or DIC) |
| Base | 6-10 equivalents (e.g., DIPEA or NMM) |
| Solvent | DMF or NMP |
| Reaction Time | 1-2 hours (consider extending to 4 hours or double coupling) |
| Temperature | Room Temperature (or elevated if synthesizer allows) |
Table 2: Standard Cleavage and Deprotection Protocol
| Parameter | Recommendation |
| Cleavage Reagent | Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5) |
| Reagent Volume | 10 mL per gram of resin |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Work-up | Filter the resin, precipitate the peptide in cold diethyl ether. |
Visualizations
Structure of this compound
Caption: Chemical structure of this compound.
Troubleshooting Workflow for Incomplete Coupling
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. CN105085634A - Preparation method for degarelix - Google Patents [patents.google.com]
- 3. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. nbinno.com [nbinno.com]
- 6. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
Technical Support Center: Preventing Racemization During Coupling of Fmoc-Lys(ipr,Boc)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the coupling of Fmoc-Lys(ipr,Boc)-OH, a sterically hindered amino acid derivative. The focus is on preventing racemization and ensuring high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when coupling this compound?
A1: Racemization is the conversion of a pure enantiomer (the biologically active L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is highly problematic in peptide synthesis because the incorporation of a D-amino acid can dramatically alter the peptide's three-dimensional structure, leading to a loss of biological activity, altered immunogenicity, or unpredictable therapeutic effects.[1] this compound, like other amino acids, is susceptible to this side reaction during the activation step of peptide coupling.
Q2: What makes this compound particularly challenging to couple efficiently and without racemization?
A2: The primary challenge arises from steric hindrance . The epsilon-amino group of the lysine side chain is protected by both a tert-butoxycarbonyl (Boc) group and a bulky isopropyl (ipr) group.[2][3][4][5] This significant bulk near the peptide backbone can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the desired reaction.[6] To overcome this, more forceful reaction conditions (e.g., more potent reagents, longer reaction times) are often required, which can simultaneously increase the risk of racemization.
Q3: What are the chemical mechanisms that lead to racemization during peptide coupling?
A3: Racemization during the coupling of N-alpha-Fmoc protected amino acids occurs primarily through two mechanisms, both of which involve the abstraction of the proton on the alpha-carbon of the amino acid.[1][7]
-
Oxazolone Formation (most common): The activated amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and is easily removed by a base, leading to an achiral aromatic system. Subsequent reaction with the amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][7]
-
Direct Enolization: A base directly removes the alpha-proton from the activated amino acid to form an achiral enolate intermediate, which can then be protonated to give either the L- or D-form.[1] This pathway is more prevalent under strongly basic conditions.
Caption: Primary mechanisms of racemization during peptide coupling.
Q4: Which coupling reagents are recommended to minimize racemization for a hindered residue like this compound?
A4: For sterically hindered amino acids, standard carbodiimide reagents like DIC are often inefficient.[8] It is crucial to use more potent activating reagents that can accelerate the coupling reaction, thereby minimizing the time the amino acid spends in its activated, racemization-prone state.
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly recommended.[8][9] They form highly reactive OAt (from HATU) or Oxyma (from COMU) esters, which are more effective than the OBt esters formed by HBTU or PyBOP for difficult couplings.[8] COMU has the added benefit of a better safety profile compared to HOBt-based reagents.[9]
-
Acyl Fluorides: For extremely challenging couplings, converting the amino acid to an acyl fluoride in situ is a powerful strategy. Acyl fluorides are highly reactive yet are reported to be less prone to racemization than other acid halides.[10]
Q5: What is the role of the base in the coupling reaction, and which bases are best for preventing racemization?
A5: A tertiary base is required for coupling reactions involving aminium/uronium salts and is also used to neutralize amine salts.[7] However, the base is a primary driver of racemization because it facilitates the removal of the alpha-proton.[1][11] The choice of base is therefore critical.
-
Avoid: Strong, sterically unhindered bases like triethylamine (TEA) should be avoided.
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA) is very common but can still promote racemization.[12]
-
Recommended: Weaker or more sterically hindered bases are superior for suppressing racemization. N-methylmorpholine (NMM) is a good choice, and 2,4,6-collidine is an even better, albeit weaker, option for particularly sensitive couplings.[1][11][12]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High level of D-isomer detected | 1. Base is too strong: The base is efficiently abstracting the α-proton.[1] 2. Prolonged activation time: The activated amino acid exists for too long before coupling.[12] 3. High temperature: The rate of racemization is accelerated.[12] | 1. Change the base: Switch from DIPEA to the weaker NMM or the more hindered 2,4,6-collidine.[11][12] 2. Use in situ activation: Mix the amino acid, coupling reagent, and base, and add immediately to the resin. Minimize pre-activation time.[12] 3. Lower the temperature: Perform the coupling at 0 °C or room temperature.[12] |
| Low coupling efficiency / Incomplete reaction | 1. Steric hindrance: The bulky side chain of this compound is impeding the reaction.[6] 2. Insufficient reagent potency: The coupling reagent (e.g., DIC/HOBt) is not strong enough.[8] 3. Peptide aggregation: The growing peptide chain on the resin is folding, blocking the reaction site.[13] | 1. Use a more potent reagent: Switch to HATU, HCTU, or COMU.[8][9] 2. Double couple: After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[8] 3. Disrupt aggregation: Switch the solvent from DMF to NMP or add DMSO.[13] |
| Both low yield and high racemization observed | 1. Suboptimal conditions: The combination of reagent, base, and temperature is not suitable for this challenging residue. | 1. Overhaul the protocol: Implement a robust, low-racemization protocol from the start. A combination of HATU as the coupling reagent and 2,4,6-collidine as the base at room temperature is a powerful starting point. 2. Consider the acyl fluoride method: For the most difficult cases, this may provide the best balance of reactivity and stereochemical purity.[10] |
Data Presentation
Comparison of Coupling Strategies for Hindered Amino Acids
The following table summarizes the relative performance of common coupling strategies when dealing with sterically hindered and racemization-prone amino acids.
| Coupling Reagent | Additive | Typical Base | Relative Coupling Efficiency (Hindered AA) | Relative Racemization Risk | Key Considerations |
| DIC | HOBt | DIPEA / NMM | Moderate | Moderate | Inexpensive, but can be slow. Racemization is suppressed but not eliminated by HOBt.[7][14] |
| HBTU | (Internal HOBt) | DIPEA / NMM | High | Low-Moderate | A common and effective workhorse reagent.[7] |
| HATU | (Internal HOAt) | DIPEA / NMM / Collidine | Very High | Low | Highly recommended for hindered residues due to the superior reactivity of the OAt ester.[8] |
| COMU | (Internal Oxyma) | DIPEA / NMM / Collidine | Very High | Very Low | Excellent reactivity and suppresses racemization effectively.[9] Safer alternative to HOBt/HOAt-based reagents. |
| TFFH/BTFFH | None | Collidine / Lutidine | Very High | Very Low | Forms highly reactive acyl fluorides in situ. Excellent for the most difficult couplings.[10] |
Experimental Protocols & Workflows
Protocol 1: High-Efficiency, Low-Racemization Coupling with HATU/Collidine
This protocol is designed to maximize coupling efficiency while minimizing racemization for this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been washed thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF. Add the 2,4,6-collidine to this solution immediately before adding it to the resin.
-
Coupling: Add the activation solution to the prepared resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for reaction completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), followed by DCM (3x), to prepare for the next synthesis step.
-
Double Coupling (Optional): If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 2-6.[8]
Caption: Experimental workflow for coupling with HATU/Collidine.
Protocol 2: Quantifying Racemization via Chiral HPLC
This method is used to determine the percentage of D-isomer incorporation after coupling and cleavage.
Methodology:
-
Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Lys-NH2) using the coupling protocol you wish to evaluate for this compound.
-
Cleavage & Deprotection: Cleave the peptide from the resin using a standard TFA cocktail.
-
Hydrolysis: Completely hydrolyze the purified peptide into its constituent amino acids using 6N HCl at 110 °C for 24 hours.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized sample using reverse-phase HPLC. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.[1]
-
Calculation: Calculate the percentage of racemization by integrating the peak areas of the L- and D-isomers.
% Racemization = [Area(D-Lys) / (Area(L-Lys) + Area(D-Lys))] x 100
Caption: Decision workflow for troubleshooting coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Improving Peptide Synthesis Yield with Fmoc-Lys(ipr,Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Fmoc-Lys(ipr,Boc)-OH in solid-phase peptide synthesis (SPPS). The following resources are designed to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the standard Fmoc-Lys(Boc)-OH?
The primary advantage of this compound lies in the additional isopropyl (ipr) group on the side-chain nitrogen, which provides increased steric hindrance. This can be beneficial in minimizing side reactions at the lysine side chain, particularly during the coupling of subsequent amino acids. While the Boc group offers substantial protection, the added bulk of the isopropyl group can further prevent unwanted interactions.
Q2: When should I consider using this compound in my peptide sequence?
Consider using this compound when you are synthesizing long or complex peptides where the risk of side reactions, such as branching or acylation at the lysine side chain, is elevated. It is also a valuable building block in the synthesis of specific therapeutic peptides where high purity and minimal side products are critical. For instance, it is used in the synthesis of GnRH antagonists like Degarelix.
Q3: How is the (ipr,Boc) protecting group removed from the lysine side chain?
The Boc group is removed under standard strong acid conditions during the final cleavage of the peptide from the resin, typically with a cocktail containing trifluoroacetic acid (TFA).[1][2] The isopropyl group is generally stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved simultaneously with the Boc group during the final TFA-mediated cleavage.
Q4: Can I use standard coupling reagents with this compound?
While standard coupling reagents can be used, the increased steric hindrance of the isopropyl group may lead to lower coupling efficiency. For challenging couplings involving this compound, more potent coupling reagents are recommended to improve reaction kinetics and drive the reaction to completion.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of free primary amines.
-
Presence of deletion sequences (peptides missing the lysine residue) in the final product upon analysis by mass spectrometry.
-
Overall low yield of the target peptide.
Possible Causes:
-
Steric Hindrance: The bulky isopropyl group on the lysine side chain, in addition to the Fmoc group on the alpha-amino group, can sterically hinder the approach of the activated carboxylic acid of the incoming amino acid.
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine and preventing efficient coupling.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Switch to more potent uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HCTU, or PyBOP. | These reagents are known to be more effective for coupling sterically hindered amino acids by forming highly reactive activated esters. |
| Increase Reagent Equivalents | Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading). | Increasing the concentration of reactants can help drive the reaction to completion, especially for difficult couplings. |
| Extend Reaction Time | Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. | Allowing more time for the reaction can compensate for the slower kinetics caused by steric hindrance. |
| Perform a Double Couple | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling cycle. | This can significantly improve the yield and reduce the presence of deletion sequences by ensuring that all available amino groups have reacted. |
| Modify Solvent Conditions | If peptide aggregation is suspected, switch from DMF to a more polar solvent like NMP or add a small amount of DMSO to the DMF. | These solvents can help to disrupt secondary structures and improve the solvation of the growing peptide chain, making the reactive sites more accessible. |
Issue 2: Side Reactions Observed in the Final Product
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating the presence of byproducts with masses corresponding to modifications of the lysine residue.
Possible Causes:
-
Incomplete Fmoc Deprotection of the Preceding Residue: If the Fmoc group from the previous amino acid is not completely removed, it can lead to deletion sequences.
-
Instability of Other Side-Chain Protecting Groups: While the (ipr,Boc) group is robust, other protecting groups in the sequence may be labile to the reaction conditions.
Solutions:
| Strategy | Recommendation | Rationale |
| Ensure Complete Fmoc Deprotection | Extend the Fmoc deprotection time or perform a second deprotection step with fresh 20% piperidine in DMF. | Incomplete deprotection is a common cause of deletion sequences. Ensuring the N-terminal amine is fully exposed before coupling is critical. |
| Review Orthogonality of Protecting Groups | Verify that all side-chain protecting groups used in the peptide sequence are compatible with the Fmoc chemistry and the final cleavage conditions. | The selection of an orthogonal protection strategy is crucial to prevent the premature removal of other protecting groups and subsequent side reactions. |
| Optimize Cleavage Cocktail | Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to minimize side reactions during the final deprotection and cleavage from the resin. | Scavengers are essential to trap reactive carbocations generated during cleavage, which can otherwise lead to unwanted modifications of sensitive residues. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol outlines a method for the efficient coupling of this compound to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction:
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture at room temperature for at least 4 hours. For particularly difficult sequences, the reaction time can be extended overnight.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive (blue or purple beads), proceed with a second coupling.
-
-
Second Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3 times).
-
Prepare a fresh activation mixture as described in step 3.
-
Add the fresh activation mixture to the resin and agitate for an additional 2-4 hours.
-
Perform another Kaiser test to confirm the completion of the reaction.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: SPPS cycle for incorporating this compound.
References
Technical Support Center: Troubleshooting Protecting Group Deprotection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the deprotection of Boc and isopropyl (ipr) protecting groups.
Section 1: Troubleshooting Incomplete Deprotection of Boc Groups
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its removal is typically achieved under acidic conditions. However, incomplete deprotection can be a frustrating issue. This section provides a comprehensive guide to troubleshooting these problems.
Frequently Asked Questions (FAQs) about Boc Deprotection
Q1: What are the most common reasons for incomplete Boc deprotection?
A1: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the substrate, such as in the case of N-methylated amino acids or large PEG linkers, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2]
-
Sub-optimal Solvent: The choice of solvent is crucial. For TFA deprotection, dichloromethane (DCM) is standard. For HCl, dioxane or methanol are common.[2] If the starting material is not fully solvated, the reaction will be slow or incomplete.
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete deprotection can result from poor swelling of the resin matrix. If the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently penetrate the resin beads to access all the peptide chains.[2] A study has shown that 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, leading to lower purity peptides.[2]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and widely used method. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. Staining with ninhydrin is effective for visualizing the primary amine product, which will typically show a colored spot (pink to purple), while the Boc-protected starting material will not.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method. By taking small aliquots at different time points, quenching the reaction, and analyzing the sample, you can observe the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak. This allows for the optimization of the reaction time.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, confirming the conversion of the starting material to the product by observing the expected mass change.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the deprotection of the Boc group. The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group is a clear indicator of reaction progress.[3]
Q3: I'm observing side products after deprotection. What could be the cause?
A3: The most common side reaction is alkylation by the tert-butyl cation generated during the cleavage of the Boc group. This reactive electrophile can alkylate nucleophilic residues such as tryptophan, methionine, tyrosine, and cysteine.[1][7] Another potential side reaction when using TFA is trifluoroacetylation of the newly formed amine.
Q4: How can I prevent side reactions during Boc deprotection?
A4: The use of "scavengers" in the reaction mixture is highly recommended to trap the reactive tert-butyl cations. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.
-
Thioanisole: Another effective scavenger that can suppress side reactions.[6]
-
Water: Can act as a scavenger, but is often used in combination with others.[6]
-
1,2-Ethanedithiol (EDT): Useful when dealing with sensitive residues.[6]
A standard cleavage cocktail often includes a combination of these scavengers. For example, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O is commonly used.[5]
Q5: What is a standard work-up procedure for a TFA-mediated Boc deprotection?
A5: After the reaction is complete, the volatile TFA and solvent (like DCM) are typically removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1] The resulting product is an ammonium salt. To obtain the free amine, a basic work-up is usually required. This involves dissolving the residue in a suitable organic solvent and washing with a mild base like saturated sodium bicarbonate solution.[2] For peptides, the crude product is often precipitated from the concentrated reaction mixture by the addition of cold diethyl ether.[5]
Troubleshooting Guide for Incomplete Boc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of starting material remains after the expected reaction time (observed by TLC, HPLC, or NMR). | Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system (e.g., 4M HCl in dioxane).[1] |
| Low reaction temperature. | While many reactions proceed at room temperature, gentle warming may be necessary for sterically hindered substrates.[2] | |
| Short reaction time. | Extend the reaction time and monitor the progress at regular intervals until no further change is observed.[5] | |
| Steric hindrance of the substrate. | Increase reaction time, temperature, or acid concentration.[2] | |
| Poor solvent choice leading to poor solubility. | Ensure the chosen solvent fully dissolves the starting material. Consider switching to a different solvent system.[2] | |
| In solid-phase peptide synthesis (SPPS), poor resin swelling. | Use a solvent system that promotes resin swelling, such as 55% TFA in DCM, which has been shown to be more effective than 100% TFA in some cases.[2] | |
| Multiple spots on TLC or unexpected peaks in LC-MS. | Alkylation of nucleophilic residues by the tert-butyl cation. | Add scavengers such as triisopropylsilane (TIS), thioanisole, or water to the reaction mixture.[1][6] |
| Presence of other acid-labile functional groups that are being cleaved. | Consider using milder deprotection conditions, such as thermal deprotection or using a Lewis acid like TMSI.[8] | |
| Trifluoroacetylation of the deprotected amine when using TFA. | This is a potential side reaction; purification by chromatography may be necessary. |
Experimental Protocols
-
Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is 0.1 to 0.5 M. If the substrate contains sensitive residues, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v). Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC. Develop the plate in a suitable eluent (e.g., DCM:Methanol 9:1). Visualize the spots under UV light and then stain with ninhydrin. The deprotected amine will appear as a colored spot. The reaction is complete when the starting material is no longer visible.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.[2]
-
Isolation: To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Aliquoting: At desired time points (e.g., 30, 60, 120 minutes), take a small aliquot (e.g., 50 µL) of the cleavage supernatant from the reaction vessel.
-
Quenching: Immediately add the aliquot to a microcentrifuge tube containing cold diethyl ether (e.g., 200 µL) to precipitate the peptide and stop the reaction.[5]
-
Isolation: Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the residual ether to evaporate.[5]
-
Reconstitution: Dissolve the peptide pellet in the HPLC mobile phase (e.g., 100 µL of 50% aqueous acetonitrile with 0.1% TFA).[5]
-
Analysis: Inject the sample onto the HPLC system and analyze the chromatogram.
-
Data Interpretation: Compare the peak areas of the protected and deprotected peptide over time to determine the reaction kinetics and endpoint.[5]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Most common method.[1][9] |
| Trifluoroacetic Acid (TFA) | 100% (neat) | None | Room Temp. | 5 - 15 min | Very rapid, but may lead to more side products.[9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp. | 1 - 4 hours | Product often precipitates as the HCl salt.[8] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations.[6] |
| Water | 2.5 - 5% | Acts as a scavenger and can help with solubility.[6] |
| Thioanisole | 2.5 - 5% | Suppresses side reactions, particularly with sulfur-containing amino acids.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for scavenging trityl cations and preventing side reactions with cysteine.[6] |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Section 2: Troubleshooting Incomplete Deprotection of Isopropyl (ipr) Groups
The isopropyl (ipr) group is commonly used to protect hydroxyl groups as isopropyl ethers. Their removal, an ether cleavage reaction, typically requires strong acidic or Lewis acid conditions. Incomplete deprotection can be challenging due to the relative stability of the ether linkage.
Frequently Asked Questions (FAQs) about ipr Deprotection
Q1: What are the standard methods for cleaving isopropyl ethers?
A1: Isopropyl ethers are generally cleaved under strong acidic conditions.
-
Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.
-
Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, including isopropyl ethers. It is often used at low temperatures in a solvent like dichloromethane (DCM). Other Lewis acids like trimethylsilyl iodide (TMSI) can also be used.
Q2: My ipr deprotection is very slow or incomplete. What could be the reasons?
A2: Several factors can contribute to a sluggish or incomplete ipr ether cleavage:
-
Insufficiently Strong Acid/Lewis Acid: Ether cleavage requires harsh conditions. If the acid is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Low Reaction Temperature: While some Lewis acid-mediated cleavages are initiated at low temperatures to control exothermicity, the reaction may require warming to room temperature or even gentle heating to go to completion.
-
Steric Hindrance: A sterically congested environment around the isopropyl ether can hinder the approach of the reagent, slowing down the reaction.
-
Inappropriate Solvent: The solvent must be able to dissolve the substrate and be compatible with the strong acid or Lewis acid used. Dichloromethane is a common choice for BBr₃ reactions.
Q3: How can I monitor the progress of an ipr deprotection reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting ether and the appearance of the more polar alcohol product. The alcohol will have a lower Rf value than the ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique to monitor the reaction by observing the corresponding peaks and mass spectra of the starting material and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the isopropyl group (a septet and a doublet) and the appearance of the hydroxyl proton signal of the product alcohol.
Q4: I am observing a precipitate during my BBr₃-mediated ether cleavage. What is it and what should I do?
A4: The formation of a precipitate is common in BBr₃ ether cleavage reactions. This is often the initial Lewis acid-base adduct formed between the ether and BBr₃. As the reaction progresses, this adduct is converted into various boron-containing intermediates which may also have limited solubility. It is important to ensure anhydrous conditions, as any moisture will lead to the formation of insoluble boric acid. If a precipitate forms, you can take a small aliquot of the suspension, quench it, and analyze by TLC to check for product formation.
Q5: What are the potential side reactions during ipr ether deprotection?
A5: The harsh conditions required for ether cleavage can lead to side reactions, especially if other sensitive functional groups are present in the molecule. Strong acids can also cleave other acid-labile groups like esters or acetals. The choice of reagent should be made carefully based on the overall structure of the molecule.
Troubleshooting Guide for Incomplete ipr Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Reaction is slow or stalls with significant starting material remaining. | Insufficient reagent (strong acid or Lewis acid). | Increase the equivalents of the deprotecting agent. |
| Low reaction temperature. | Allow the reaction to warm to room temperature or gently heat, while monitoring for side product formation. | |
| Steric hindrance. | Increase the reaction time and/or temperature. Consider a less sterically demanding Lewis acid if possible. | |
| Formation of a persistent precipitate in BBr₃ reactions. | Formation of insoluble boron intermediates or boric acid due to moisture. | Ensure strictly anhydrous conditions. If the precipitate persists, analyze an aliquot to determine if the reaction is proceeding. Filtering the final quenched reaction mixture may be necessary. |
| Formation of multiple products. | Cleavage of other sensitive functional groups. | Consider a milder Lewis acid or a different protecting group strategy if possible. |
| Rearrangement of carbocation intermediates (in SN1-type reactions). | This is an inherent risk depending on the substrate structure. |
Experimental Protocols
-
Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the isopropyl ether (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (1.1 to 3 equivalents per ether group) in DCM to the stirred solution. An initial precipitate may form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight.
-
Monitoring: Monitor the reaction by TLC. Take a small aliquot from the reaction mixture, quench it with methanol, and then spot it on a TLC plate.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of methanol, followed by water.
-
Extraction: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Mechanism of ipr ether cleavage with BBr₃.
Caption: Troubleshooting workflow for incomplete ipr deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with Bulky Protecting Groups
Welcome to the technical support center for managing steric hindrance with bulky protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter when using bulky protecting groups.
Issue 1: Low Yield During Protection of a Sterically Hindered Alcohol
Problem: You are attempting to protect a sterically hindered secondary or tertiary alcohol with a bulky silyl ether (e.g., TBDPS, TIPS) or a trityl group, and the reaction yield is consistently low.
Possible Causes:
-
Steric Hindrance: The primary cause is often the steric bulk of both the alcohol and the protecting group, which slows down the reaction rate significantly.
-
Insufficiently Reactive Silylating Agent: Standard silyl chlorides (e.g., TBDPSCl) may not be reactive enough for very hindered alcohols.[1]
-
Suboptimal Reaction Conditions: The base, solvent, and temperature may not be ideal for the challenging substrate.
Recommended Solutions:
-
Use a More Reactive Silylating Agent: Switch from a silyl chloride to a silyl triflate (e.g., TBDPSOTf). Silyl triflates are more reactive and are often used for the protection of hindered secondary and tertiary alcohols.[1]
-
Employ a Stronger, Non-Nucleophilic Base: Instead of common bases like imidazole or triethylamine, consider using a more hindered and stronger base such as 2,6-lutidine or diisopropylethylamine (DIPEA).[2]
-
Optimize Solvent and Temperature: For silylations, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction. In some cases, running the reaction at a moderately elevated temperature (e.g., 40-60 °C) can improve yields, but monitor for side reactions. For tritylations of hindered alcohols, using tritylium trifluoroacetate generated in situ can be effective.[3]
-
Increase Reaction Time: Sterically hindered reactions are inherently slow. Allow the reaction to proceed for an extended period (24-48 hours) and monitor progress by TLC.
-
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.5 equiv)
-
Imidazole (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the hindered secondary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDPSCl to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, warm the mixture to 40-50 °C.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Incomplete Deprotection of a Bulky Silyl Ether
Problem: You are trying to remove a bulky silyl ether (e.g., TBDPS, TIPS) from a sterically crowded position, and the deprotection is incomplete or requires harsh conditions that affect other functional groups.
Possible Causes:
-
Steric Hindrance: The bulky nature of the protecting group and the surrounding substrate hinders the approach of the deprotecting agent.
-
Suboptimal Deprotection Reagent: Standard conditions like TBAF in THF at room temperature may be too mild for highly stable and hindered silyl ethers.
Recommended Solutions:
-
Use a More Potent Fluoride Source: If TBAF is ineffective, consider using a stronger fluoride source such as HF-Pyridine or TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate).[4] Caution: HF-Pyridine is highly corrosive and toxic; handle with appropriate safety precautions.
-
Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the deprotection to completion.
-
Switch to Acidic Deprotection (if compatible): If your molecule is stable to acid, acidic deprotection can be an effective alternative. A mixture of acetic acid, THF, and water is a common choice. The stability of silyl ethers to acid is highly dependent on their steric bulk, allowing for selective deprotection.[5]
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF.
-
Add the TBAF solution and stir at room temperature.
-
If no reaction is observed after several hours, heat the mixture to 50 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Silyl Protecting Groups
Q1: I need to selectively protect a primary alcohol in the presence of a secondary alcohol. Which bulky silyl group should I use?
A1: For selective protection of a primary alcohol, use a very bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) or triisopropylsilyl chloride (TIPSCl).[6] The significant steric hindrance of these groups leads to a much faster reaction with the less hindered primary alcohol.
Q2: My TBDMS deprotection is sluggish. What can I do?
A2: If standard TBAF/THF conditions are slow, you can try adding a co-solvent like HMPA or DMPU, or gently heating the reaction. Alternatively, acidic conditions (e.g., acetic acid/THF/water or CSA in methanol) can be effective if your substrate is acid-stable.
Q3: Can I selectively deprotect a TBDMS ether in the presence of a TBDPS ether?
A3: Yes, this is a common strategy. The TBDMS group is significantly more labile to both acidic and fluoride-mediated cleavage than the more sterically hindered TBDPS group. Mild acidic conditions or carefully controlled fluoride treatment will typically cleave the TBDMS group while leaving the TBDPS group intact.[7][8]
Carbamate Protecting Groups (Boc, Fmoc)
Q4: I am observing incomplete Fmoc deprotection for a sterically hindered amino acid. What is the recommended protocol?
A4: For sterically hindered amino acids, standard Fmoc deprotection with 20% piperidine in DMF may be insufficient. It is recommended to increase the deprotection time and/or perform a double deprotection. A stronger base mixture, such as 2% DBU and 20% piperidine in DMF, can also be effective.
Q5: My Boc-protected amine is resistant to deprotection with TFA. What are my options?
A5: While rare, extreme steric hindrance can slow down Boc deprotection. Ensure you are using a sufficiently high concentration of TFA (typically 50% in DCM or neat TFA). You can also increase the reaction time or slightly elevate the temperature. If the substrate is sensitive to strong acid, consider alternative protecting groups for future syntheses.
Other Bulky Protecting Groups
Q6: I am having trouble removing a trityl group from a hindered primary alcohol without affecting other acid-labile groups.
A6: For a milder deprotection of a trityl group, you can use formic acid or acetic acid.[9] These conditions are often sufficient to cleave the trityl ether while leaving more robust acid-labile groups like TBS ethers intact.
Q7: I need to protect a hindered ketone as an acetal, but the reaction is not proceeding. What can I do?
A7: For hindered ketones, standard acetal formation with ethylene glycol and an acid catalyst can be difficult.[10] Consider using a more reactive diol or a more potent catalyst system. Using a Dean-Stark apparatus to azeotropically remove water is crucial to drive the equilibrium towards the product. In very challenging cases, high-pressure conditions or microwave irradiation may be beneficial.[10]
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS=1) | Relative Rate of Base Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[5]
Mandatory Visualizations
References
- 1. Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RUA [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Fmoc-Lys(ipr,Boc)-OH stability during long synthesis protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(ipr,Boc)-OH in solid-phase peptide synthesis (SPPS), particularly in the context of long synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). It is specifically designed for the incorporation of a lysine residue where the side-chain ε-amino group is protected by both an isopropyl (ipr) and a tert-butyloxycarbonyl (Boc) group. This dual protection strategy is employed in the synthesis of complex peptides, such as the GnRH antagonist Degarelix.
Q2: What is the principle of orthogonality for the protecting groups in this compound?
The protecting groups in this compound are chosen for their orthogonal stability, meaning they can be removed under different chemical conditions without affecting each other. This allows for selective deprotection during the synthesis process.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This α-amino protecting group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). It is removed at each cycle of the SPPS to allow for the coupling of the next amino acid.
-
Boc (tert-butyloxycarbonyl) group: This side-chain protecting group is labile to strong acidic conditions, such as trifluoroacetic acid (TFA). It remains stable during the basic conditions of Fmoc deprotection and is typically removed during the final cleavage of the peptide from the resin.
-
ipr (isopropyl) group: This is an additional N-alkyl protecting group on the lysine side chain. It is generally stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.
Q3: How does the dual (ipr,Boc) protection on the lysine side chain enhance stability?
The combination of the bulky Boc group and the isopropyl group on the ε-amino nitrogen of lysine is thought to enhance the stability and solubility of the protected amino acid. This can be beneficial in preventing side reactions and aggregation during the synthesis of long or complex peptide sequences.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during long SPPS protocols involving this compound.
| Issue | Potential Cause | Recommended Action |
| Incomplete Coupling to the Lys(ipr,Boc) Residue | Steric hindrance from the bulky side-chain protecting groups. | 1. Extend Coupling Time: Increase the reaction time for the coupling step. 2. Double Coupling: Perform a second coupling step with fresh reagents. 3. Use a More Potent Coupling Reagent: Consider using coupling reagents known to be effective for sterically hindered amino acids, such as HATU or HCTU. |
| Low Yield of Final Peptide | While the ipr and Boc groups are generally stable, prolonged exposure to harsh reagents over many cycles could theoretically lead to some degradation, although this is not a commonly reported issue. More likely causes are related to the overall synthesis efficiency. | 1. Optimize Synthesis Protocol: Ensure optimal coupling and deprotection times for each cycle. 2. Monitor Fmoc Deprotection: Use UV monitoring of the Fmoc deprotection step to ensure complete removal at each cycle. 3. Analyze for Truncated Sequences: Use mass spectrometry to check for the presence of peptide sequences that terminated prematurely. |
| Unexpected Side Products Detected by Mass Spectrometry | While the Lys(ipr,Boc) side chain is robust, side reactions can occur with other sensitive amino acids in the sequence, especially during long syntheses. | 1. Sequence Analysis: Carefully review the entire peptide sequence for residues prone to side reactions (e.g., Asp, Asn, Gln, Trp, Cys, Met, His). 2. Optimize Cleavage Cocktail: Ensure the final cleavage cocktail contains the appropriate scavengers to protect sensitive residues from reactive species generated during deprotection. For example, use triisopropylsilane (TIS) to scavenge carbocations. 3. LC-MS/MS Analysis: Perform detailed mass spectrometry analysis to identify the structure of the side product, which can provide clues to its origin. |
Data on Protecting Group Stability
| Protecting Group | Cleavage Condition | Stability |
| Fmoc | 20% Piperidine in DMF | Labile |
| Boc | TFA-based cleavage cocktail | Labile |
| ipr | Generally stable to standard SPPS and cleavage conditions | Stable |
Experimental Protocols
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines a standard cycle for solid-phase peptide synthesis using Fmoc chemistry.
Protocol 2: Monitoring this compound Stability
While significant degradation is not expected, the following protocol can be used to assess the stability of the Lys(ipr,Boc) residue during a long synthesis.
-
Sample Collection: After a predetermined number of cycles (e.g., 10, 25, 50), a small sample of the peptidyl-resin is taken.
-
Cleavage and Deprotection: The peptide is cleaved from the resin sample using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
LC-MS Analysis: The cleaved peptide is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Chromatography: A C18 reversed-phase column is typically used with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry: High-resolution mass spectrometry is used to identify the molecular weight of the target peptide and any potential side products.
-
-
Data Analysis:
-
Search for the expected mass of the full-length peptide containing the intact Lys(ipr,Boc) side chain (after cleavage, this will be Lys(ipr)).
-
Search for the mass corresponding to the peptide with a de-isopropylated lysine residue (a mass difference of -42.08 Da).
-
Search for the mass corresponding to the peptide with a de-Bocylated but still resin-bound lysine (if cleavage is incomplete) or a fully deprotected lysine.
-
Quantify the relative peak areas of the target peptide and any degradation products to estimate the percentage of instability.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the protecting groups during Fmoc-SPPS.
Technical Support Center: Optimization of Coupling Reagents for Fmoc-Lys(ipr,Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Fmoc-Lys(ipr,Boc)-OH. Due to the steric hindrance presented by the isopropyl (ipr) and tert-butoxycarbonyl (Boc) protecting groups on the lysine side chain, achieving high coupling efficiency and minimizing side reactions requires careful selection of coupling reagents and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
The primary challenge stems from significant steric hindrance. The bulky isopropyl and Boc groups on the ε-amino group of the lysine side chain impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling reactions.[1][2]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC) or standard phosphonium salt reagents like PyBOP for such challenging couplings.[2][3][4]
Q3: How does COMU compare to HATU for coupling hindered amino acids?
COMU is a third-generation uronium-type coupling reagent that often shows coupling efficiencies comparable to or even exceeding HATU, especially in microwave-assisted peptide synthesis.[3] It is also considered a safer alternative as it is not based on potentially explosive benzotriazole derivatives.[5]
Q4: Can I use PyBOP for coupling this compound?
While PyBOP is a versatile and widely used coupling reagent, it may be less efficient for highly hindered amino acids compared to HATU or COMU.[4] If you experience incomplete coupling with PyBOP, switching to a more potent reagent is a recommended troubleshooting step.[1]
Q5: What is the role of the base in the coupling reaction, and which one should I use?
A tertiary amine base is required for the activation of the amino acid by uronium/aminium or phosphonium salt reagents. The most commonly used bases are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[3] For amino acids prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine is often recommended to minimize this side reaction.[3]
Q6: How can I monitor the completeness of the coupling reaction?
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads after the coupling step. A blue or purple color indicates the presence of unreacted primary amines and an incomplete reaction, while yellow or colorless beads suggest a complete coupling.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky side chain of this compound is preventing efficient reaction. | 1. Switch to a more potent coupling reagent: If using a standard reagent like HBTU or PyBOP, switch to HATU or COMU.[1][4] 2. Double couple: Perform the coupling step a second time with fresh reagents. 3. Increase reaction time: Extend the coupling time to 2-4 hours.[1] 4. Elevate the temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C), but be mindful of potential side reactions.[1] |
| Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. | 1. Use chaotropic salts: Add LiCl or KSCN to the coupling solution to disrupt secondary structures.[1] 2. Incorporate pseudoproline dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt aggregation. | |
| Low Yield of Final Peptide | Cumulative incomplete couplings: Minor inefficiencies at each step can lead to a significant loss of yield. | 1. Optimize coupling for each amino acid: Do not assume a standard protocol will work for all residues. 2. Capping: After a difficult coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Presence of Deletion Sequences in Mass Spectrometry | Failed coupling of this compound: The amino acid was not incorporated into the peptide chain. | 1. Re-evaluate your coupling strategy: Use the recommendations for incomplete coupling. 2. Ensure complete Fmoc deprotection: A positive Kaiser test before coupling is essential. |
| Racemization | Over-activation of the amino acid: The activated amino acid forms an oxazolone intermediate that can racemize. | 1. Use a racemization-suppressing additive: Ensure your coupling reagent system includes an additive like HOAt (in HATU) or Oxyma (in COMU). 2. Choose a weaker base: Use 2,4,6-collidine instead of DIPEA.[3] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.[6] |
Data Presentation: Comparison of Coupling Reagents
The following tables summarize the performance of various coupling reagents for challenging peptide couplings. While direct data for this compound is limited, the data for other sterically hindered or racemization-prone models provide a strong basis for reagent selection.
Table 1: Coupling Efficiency for Sterically Hindered Residues
| Coupling Reagent | Model System | Coupling Time | Crude Purity (%) | Source |
| HATU | A-B Amyloid 1-42 (2x1 min coupling) | 2 min | 89.63 | [4] |
| HCTU | A-B Amyloid 1-42 (2x1 min coupling) | 2 min | 88.29 | [4] |
| PyBOP | A-B Amyloid 1-42 (2x1 min coupling) | 2 min | 40.10 | [4] |
| HATU | A-B Amyloid 1-42 (2x20 min coupling) | 40 min | 91.23 | [4] |
| HCTU | A-B Amyloid 1-42 (2x20 min coupling) | 40 min | 92.11 | [4] |
| PyBOP | A-B Amyloid 1-42 (2x20 min coupling) | 40 min | 88.54 | [4] |
Table 2: Racemization Levels for a Sensitive Model Peptide (H-Phg-Phe-NH2)
| Coupling Reagent | Yield (%) | Racemization (%) | Source |
| COMU | 98 | 10 | |
| HATU | 96 | 13 | |
| HBTU | 95 | 14 |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended for sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (3-5 times).
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a tertiary amine base such as DIPEA or 2,4,6-collidine (6-10 equivalents).
-
Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).[1]
Protocol 2: High-Efficiency Coupling with COMU
This protocol is a robust alternative, particularly for difficult sequences.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection (e.g., 20% piperidine in DMF for 3 minutes, then a fresh portion for 10 minutes). Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
Activation: In a separate vial, dissolve this compound (4 equivalents) and COMU (4 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature. For sterically hindered amino acids, the coupling time should be extended to 2 hours, or a double coupling should be performed.[7]
-
Monitoring: A Kaiser test can be performed to check for completion.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).[7]
Visualizations
Caption: General workflow for a single coupling cycle of this compound.
Caption: Decision-making flowchart for troubleshooting incomplete coupling.
References
Technical Support Center: HPLC Purification of Peptides with Fmoc-Lys(ipr,Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the HPLC purification of synthetic peptides containing the modified amino acid Fmoc-Lys(ipr,Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS).[1][2][3] It features two protecting groups on the lysine side-chain epsilon-amino group: an isopropyl (ipr) group and a tert-butyloxycarbonyl (Boc) group. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This dual side-chain protection is particularly useful in the synthesis of complex peptides where fine-tuning of side-chain reactivity and cleavage is required.
Q2: How do the isopropyl and Boc protecting groups on the lysine side chain affect the peptide's properties during HPLC purification?
The isopropyl and Boc groups are bulky and hydrophobic. Their presence significantly increases the overall hydrophobicity of the peptide.[4] This increased hydrophobicity will lead to a longer retention time on reversed-phase HPLC (RP-HPLC) columns compared to a peptide with an unprotected or only Boc-protected lysine.[4][5] The bulky nature of these groups can also influence the peptide's conformation, which may affect peak shape during chromatography.
Q3: What are the most common impurities encountered when synthesizing peptides with this compound?
Common impurities are similar to those in standard SPPS and can include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling or deprotection steps.
-
Truncated sequences: Shorter peptides resulting from incomplete synthesis.
-
Peptides with incomplete side-chain deprotection: If the cleavage conditions are not optimized, the Boc or other side-chain protecting groups may not be fully removed.
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that can be challenging to separate.[6][7][8]
-
Side-reaction products: Depending on the peptide sequence and cleavage conditions, various side reactions can occur. For instance, with certain amino acid combinations, aspartimide formation can be a concern.
Q4: Which type of HPLC column is best suited for purifying peptides containing this compound?
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for peptide purification.[9] For peptides with bulky hydrophobic groups, a C8 or C18 column is typically recommended. Wide-pore columns (300 Å) are often preferred for peptides to ensure good interaction between the peptide and the stationary phase, leading to better peak shape and resolution.[9][10]
Q5: What are the recommended mobile phases for RP-HPLC purification of these peptides?
A standard mobile phase system for peptide purification consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10][11]
TFA acts as an ion-pairing agent, which improves peak shape and resolution. For peptides that are particularly hydrophobic, a mobile phase system with a different organic modifier, such as isopropanol, may be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of peptides containing this compound.
Problem 1: Poor Peak Shape (Broadening or Tailing)
| Possible Cause | Suggested Solution |
| Peptide Aggregation | The high hydrophobicity of the peptide can lead to aggregation in the mobile phase. Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. |
| Secondary Interactions with the Column | Residual silanol groups on the silica-based column can interact with the peptide, causing tailing. Ensure that the mobile phase contains an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). |
| Inappropriate Column Pore Size | If the peptide is large, a small pore size column may restrict its interaction with the stationary phase. Use a wide-pore column (300 Å) for better performance.[9][10] |
| Sub-optimal Temperature | Increasing the column temperature can improve peak shape for hydrophobic peptides by reducing mobile phase viscosity and improving mass transfer.[12] |
Problem 2: Poor Resolution of Target Peptide from Impurities
| Possible Cause | Suggested Solution |
| Gradient is too Steep | A steep gradient may not provide sufficient time for the separation of closely eluting impurities. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min). |
| Incorrect Organic Modifier | The choice of organic modifier can affect selectivity. Try a different organic modifier, such as methanol or isopropanol, in place of or in combination with acetonitrile. |
| Mobile Phase pH is Not Optimal | The pH of the mobile phase can influence the charge state of the peptide and its interaction with the stationary phase. While TFA is standard, experimenting with other mobile phase additives like formic acid might alter selectivity. |
| Co-eluting Diastereomers | If diastereomeric impurities are present, they can be very difficult to separate.[6][7][8] A very shallow gradient and potentially a different column chemistry may be required. In some cases, specialized chiral columns may be necessary.[6][13] |
Problem 3: Late Elution or No Elution of the Peptide
| Possible Cause | Suggested Solution |
| High Peptide Hydrophobicity | The N-ε-isopropyl and Boc groups significantly increase hydrophobicity, leading to strong retention.[4][5] Ensure the gradient goes to a high enough percentage of the organic mobile phase (e.g., 95% acetonitrile). |
| Peptide Precipitation on the Column | Highly hydrophobic peptides may precipitate at the head of the column if the initial mobile phase is too aqueous. Dissolve the sample in a solvent with a higher organic content that is still compatible with the initial mobile phase conditions. |
| Strong Interaction with the Stationary Phase | If using a very hydrophobic column (e.g., C18), consider switching to a less hydrophobic stationary phase (e.g., C8 or C4) to reduce retention. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Peptide Containing this compound
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO or acetonitrile.
-
Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).[10]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[10][11]
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient: A shallow gradient is recommended to resolve closely eluting impurities. An example gradient is:
-
5-25% B over 10 minutes
-
25-65% B over 40 minutes
-
65-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to 5% B and re-equilibrate for 10 minutes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters for the purification of peptides with bulky, hydrophobic protecting groups.
Table 1: Recommended RP-HPLC Column Specifications
| Parameter | Recommendation | Rationale |
| Stationary Phase | C8 or C18 | Provides good retention for hydrophobic peptides. |
| Pore Size | 300 Å | Allows for better interaction of larger peptides with the stationary phase, improving peak shape.[9][10] |
| Particle Size | 5 µm | Offers a good balance between resolution and backpressure for preparative purification. |
| Column Dimensions | Analytical: 4.6 x 150/250 mmPreparative: 21.2 x 250 mm or larger | Dimensions should be chosen based on the amount of peptide to be purified. |
Table 2: Typical Mobile Phase Compositions and Gradient Conditions
| Parameter | Typical Values | Notes |
| Mobile Phase A | 0.1% TFA in Water | TFA is a standard ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier for peptide separations. |
| Gradient Slope | 0.5 - 1.0% B per minute | A shallower gradient generally provides better resolution. |
| Flow Rate (Analytical) | 0.8 - 1.2 mL/min | Standard for a 4.6 mm ID column. |
| Flow Rate (Preparative) | Dependent on column diameter | Scale flow rate proportionally with the column cross-sectional area. |
Visualizations
Caption: A logical workflow for troubleshooting HPLC purification of peptides.
Caption: Relationship between peptide properties and necessary HPLC parameter adjustments.
References
- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. hplc.eu [hplc.eu]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymcamerica.com [ymcamerica.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides Containing Modified Lysine
Welcome to the Technical Support Center for the mass spectrometry analysis of peptides with modified lysine residues. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring more sensitive and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in analyzing lysine-modified peptides by mass spectrometry?
A1: The primary challenges in analyzing lysine-modified peptides include their low stoichiometry in biological samples, the subtle mass shifts of some modifications (e.g., methylation), and the presence of isobaric modifications that have very similar masses (e.g., trimethylation and acetylation)[1][2]. Additionally, large modifications like ubiquitination can complicate both digestion and fragmentation[3][4]. Ion suppression from more abundant, unmodified peptides can also significantly hinder the detection of modified species[5].
Q2: How can I enrich for low-abundance lysine-modified peptides?
A2: Enrichment is often crucial for the successful analysis of lysine-modified peptides due to their low natural occurrence[6]. Several strategies can be employed:
-
Immunoaffinity Enrichment: This is a widely used method that utilizes antibodies specific to a particular modification (e.g., anti-acetyllysine or pan-specific anti-methyllysine antibodies) to capture and enrich modified peptides or proteins[1][6][7][8]. For ubiquitinated peptides, an antibody recognizing the di-glycyl (K-ε-GG) remnant left after tryptic digest is highly effective[4].
-
Affinity Chromatography: This antibody-independent approach uses the distinct physicochemical properties of modified peptides for enrichment. For instance, hydrophilic interaction liquid chromatography (HILIC) has shown good performance in enriching highly hydrophilic methylated peptides[1][2].
-
Chemical Derivatization: This strategy involves chemically modifying peptides to facilitate their enrichment. For example, unmodified lysine residues can be derivatized to alter their properties, allowing for the selective isolation of the endogenously modified peptides[1].
Q3: How can I differentiate between isobaric modifications like trimethylation and acetylation?
A3: Distinguishing between isobaric modifications is a significant analytical challenge. The mass difference between trimethylation (+42.04695 Da) and acetylation (+42.01057 Da) is very small (~0.036 Da)[9]. The following approaches are recommended:
-
High-Resolution Mass Spectrometry: Utilizing a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, with a mass tolerance of less than 10 ppm is essential to resolve the small mass difference between these modifications[5][9][10].
-
Fragmentation Analysis: Careful examination of the tandem mass (MS/MS) spectra can reveal modification-specific fragment ions or neutral losses. For example, peptides with trimethylated lysine can produce a characteristic neutral loss of 59.07 Da[11].
-
Chromatographic Separation: Optimizing liquid chromatography (LC) conditions can sometimes help to separate peptides with isobaric modifications, as the modifications can impart slight differences in hydrophobicity[10].
Q4: What are the best practices for sample preparation to ensure high-quality data?
A4: Proper sample preparation is critical for successful mass spectrometry analysis. Key considerations include:
-
Use of High-Purity Reagents: Employ LC-MS grade solvents and reagents to minimize contamination that can lead to unexpected peaks in your spectra[12][13].
-
Protein Digestion: Ensure complete and efficient protein digestion. Trypsin is commonly used, but for certain analyses, other proteases like Lys-C, Glu-C, or Asp-N might be beneficial to generate peptides of a more suitable length or to overcome issues with missed cleavages at modified lysine sites[10][14].
-
Desalting: Thoroughly desalt peptide samples before MS analysis to prevent ion suppression and interference from salts (e.g., NaCl, K₂HPO₄)[12][13][15].
-
Avoid Contaminants: Be mindful of common contaminants like detergents (e.g., SDS, Triton X-100), stabilizers (e.g., glycerol, PEG), and keratin, which can interfere with the analysis[12][13].
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments.
Issue 1: Low Signal Intensity or Poor Sensitivity for Modified Peptides
| Potential Cause | Recommended Solution |
| Low abundance of modified peptides. | Employ an enrichment strategy such as immunoprecipitation with modification-specific antibodies or affinity chromatography to increase the concentration of your target peptides before LC-MS/MS analysis.[5][6] |
| Ion suppression from co-eluting unmodified peptides. | Optimize the liquid chromatography gradient to achieve better separation of modified peptides from their more abundant, unmodified counterparts. This will reduce the competition for ionization.[5] |
| Inefficient ionization of modified peptides. | Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a pH below 3 to enhance protonation and improve ionization efficiency.[12] Ensure the mass spectrometer is properly calibrated.[12] |
| Sample loss during preparation. | Use low-binding tubes and pipette tips to minimize peptide adsorption to surfaces. Optimize desalting and cleanup steps to prevent sample loss.[12] |
Issue 2: Difficulty in Localizing the Modification Site on a Peptide
| Potential Cause | Recommended Solution |
| Incomplete fragmentation of the peptide backbone. | Optimize fragmentation energy (e.g., collision energy in CID/HCD). Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can be more effective for highly charged peptides and can provide more complete fragmentation, preserving the modification.[16] |
| Ambiguous fragment ion assignment. | Ensure the mass spectrometer is calibrated to achieve high mass accuracy for both precursor and fragment ions.[12] Look for diagnostic ions or neutral losses that are specific to the modification of interest.[11] |
| Presence of multiple potential modification sites on the same peptide. | If possible, use a different protease to generate overlapping peptides, which can help to confirm the modification site.[10] |
Issue 3: Inconsistent Quantification Results
| Potential Cause | Recommended Solution |
| Variability in sample preparation. | Standardize all sample preparation steps, from protein extraction and digestion to peptide enrichment and desalting. Use a quantitative method like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to introduce an internal standard early in the workflow, which can account for variability in subsequent steps.[7] |
| Inconsistent LC-MS performance. | Regularly check the performance of the LC-MS system using standard samples. Monitor for reproducibility in retention time, signal intensity, and mass accuracy.[17] |
| Improper data analysis settings. | Ensure that the parameters in your data analysis software (e.g., mass tolerances, variable modifications, enzyme specificity) are set correctly for your experiment. |
Quantitative Data Summary
The following table summarizes common lysine modifications and their corresponding mass shifts, which is critical for data analysis.
| Modification | Monoisotopic Mass Shift (Da) | Notes |
| Acetylation | +42.01057 | Isobaric with trimethylation.[9] |
| Monomethylation | +14.01565 | |
| Dimethylation | +28.03130 | |
| Trimethylation | +42.04695 | Isobaric with acetylation.[9] |
| Ubiquitination (GG remnant) | +114.04293 | Tryptic digest of a ubiquitinated protein leaves a di-glycine remnant on the modified lysine.[3][4] |
| Succinylation | +100.01604 | |
| Malonylation | +86.00039 | |
| Glutarylation | +114.03169 | |
| Crotonylation | +68.02621 | |
| Butyrylation | +70.04186 |
Experimental Protocols
Protocol 1: Enrichment of Acetylated Peptides using Immunoaffinity
This protocol provides a detailed methodology for the enrichment of acetylated peptides from a complex protein digest.
-
Protein Digestion:
-
Begin with extracted proteins from your sample (e.g., cell lysate).
-
Reduce disulfide bonds by incubating with 10 mM Dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with 20 mM Iodoacetamide (IAM) in the dark at room temperature for 30 minutes.
-
Perform in-solution digestion with trypsin at a 1:50 enzyme-to-protein ratio overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Acidify the peptide digest with 0.1% Trifluoroacetic acid (TFA).
-
Use a C18 desalting column or tip.
-
Equilibrate the column with 0.1% TFA in water.
-
Load the acidified peptide digest onto the column.
-
Wash the column three times with 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with 50% acetonitrile / 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Immunoprecipitation of Acetyl-lysine Peptides:
-
Resuspend the dried peptides in an immunoprecipitation buffer (e.g., PBS).
-
Add anti-acetyl-lysine (Ac-K) antibody-conjugated magnetic beads to the peptide solution.
-
Incubate the mixture with gentle rotation at 4°C for 2-4 hours to allow for antibody-peptide binding.
-
Use a magnetic rack to pellet the beads and discard the supernatant containing unbound, unmodified peptides.
-
Wash the beads several times with the immunoprecipitation buffer to remove non-specific binders.
-
Elute the enriched acetylated peptides from the beads using a low pH solution (e.g., 0.1% TFA).
-
Perform a final desalting step on the eluted peptides as described in step 2.
-
Visualizations
Caption: A generalized experimental workflow for the mass spectrometry-based analysis of modified peptides.
Caption: A logical troubleshooting guide for addressing low signal intensity of modified peptides.
References
- 1. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 3. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage recommendations for Fmoc-Lys(ipr,Boc)-OH to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Fmoc-Lys(ipr,Boc)-OH to prevent degradation and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture and light. For extended storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is beneficial.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for this compound involves the cleavage of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is labile to basic conditions, and even trace amounts of basic impurities in solvents or reagents can lead to its premature removal.[1] The Boc (tert-Butoxycarbonyl) group, on the other hand, is labile to acidic conditions.
Q3: Can I handle this compound at room temperature?
A3: While it is recommended to store this compound at 2-8°C, short periods at room temperature for weighing and preparation of solutions are generally acceptable. However, prolonged exposure to ambient temperature, especially in the presence of humidity, should be avoided to minimize the risk of degradation.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color from white to yellowish or clumping of the powder due to moisture absorption. Analytically, degradation can be detected by the appearance of extra peaks in an HPLC chromatogram or by changes in the NMR spectrum, indicating the presence of impurities such as free lysine derivatives or byproducts of Fmoc group cleavage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in solid-phase peptide synthesis (SPPS).
Issue 1: Premature Fmoc Group Cleavage
-
Symptom: Appearance of deletion sequences (peptides lacking the Lys(ipr,Boc) residue) in the final product, identified by mass spectrometry.
-
Potential Cause: The basicity of the reaction conditions may be too high, leading to the premature removal of the Fmoc group. This can be caused by impurities in the solvents (e.g., dimethylformamide containing dimethylamine) or the use of a base that is too strong for an extended period.
-
Solution:
-
Use high-purity, peptide-synthesis-grade solvents.
-
If using a tertiary amine base like N,N-diisopropylethylamine (DIPEA), ensure it is fresh and used in the minimum required amount.
-
Consider using a milder base or reducing the reaction time for steps where the this compound is exposed to basic conditions.
-
Issue 2: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test after the coupling step, indicating the presence of unreacted free amines on the resin. This leads to truncated peptide sequences.
-
Potential Cause: The bulky nature of the isopropyl and Boc protecting groups on the lysine side chain can cause steric hindrance, slowing down the coupling reaction.
-
Solution:
-
Extend the coupling reaction time.
-
Perform a double coupling to ensure the reaction goes to completion.
-
Use a more potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Issue 3: Side Reactions Involving the Lysine Side Chain
-
Symptom: Unexpected modifications to the lysine side chain are observed in the final peptide product by mass spectrometry.
-
Potential Cause: While the Boc group is generally stable to the basic conditions of Fmoc deprotection, prolonged or repeated exposure to strong bases can lead to its partial cleavage. The isopropyl group is generally stable.
-
Solution:
-
Minimize the time the peptide resin is exposed to the deprotection solution (e.g., piperidine in DMF).
-
Ensure the deprotection step is carried out at room temperature, as elevated temperatures can accelerate the cleavage of the Boc group.
-
Stability Data
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the stability is primarily dictated by the lability of the Fmoc and Boc protecting groups. The following table summarizes the general stability of these protecting groups.
| Condition | Fmoc Group Stability | Boc Group Stability | ipr Group Stability |
| Acidic (e.g., TFA) | Stable | Labile | Stable |
| Basic (e.g., Piperidine) | Labile | Stable | Stable |
| Elevated Temperature | May accelerate base-catalyzed cleavage | May accelerate acid-catalyzed cleavage | Generally Stable |
| Light Exposure | Generally Stable | Generally Stable | Generally Stable |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Analysis: The major peak in the chromatogram corresponds to pure this compound. The appearance of earlier eluting peaks may indicate the presence of more polar impurities, such as the Fmoc-deprotected product. Later eluting peaks could correspond to less polar byproducts. Purity is calculated based on the area percentage of the main peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Lys(ipr,Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, target peptides. For the incorporation of lysine residues, two commonly utilized derivatives are Nα-Fmoc-Nε-(tert-butyloxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) and Nα-Fmoc-Nε-isopropyl-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(ipr,Boc)-OH). While both serve the fundamental purpose of introducing a protected lysine into a growing peptide chain, the presence of an isopropyl group on the latter introduces distinct characteristics that can influence the synthetic process and the final peptide's properties. This guide provides an objective comparison of these two derivatives, supported by general experimental principles of SPPS, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Lysine Derivatives
Fmoc-Lys(Boc)-OH is the standard and most widely used derivative for incorporating lysine in Fmoc-based SPPS.[1][2] The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group and is readily removed under mild basic conditions, typically with piperidine.[3] The Nε-tert-butyloxycarbonyl (Boc) group on the side chain is stable to these basic conditions and is cleaved during the final step of peptide cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[4][5] This orthogonal protection scheme prevents unwanted side reactions at the lysine's epsilon-amino group during peptide elongation.[3]
This compound is a more specialized derivative used for the incorporation of an Nε-isopropyl-lysine residue into a peptide sequence. This modification can be crucial in the development of peptide-based therapeutics, where it may enhance biological activity, stability, or solubility.[1] A notable example of its application is in the synthesis of the Gonadotropin-Releasing Hormone (GnRH) antagonist, Degarelix. The protective group strategy is analogous to that of Fmoc-Lys(Boc)-OH, with the Fmoc group being base-labile and the Boc group being acid-labile.
Performance Comparison
| Feature | Fmoc-Lys(Boc)-OH | This compound | Rationale & Considerations |
| Coupling Efficiency | Generally high and well-established. | Potentially slightly lower due to steric hindrance. | The additional isopropyl group on the side chain of this compound may introduce steric bulk, which could modestly impede the approach of the activated carboxyl group to the free N-terminus of the growing peptide chain. This may necessitate longer coupling times or the use of more potent coupling reagents. |
| Deprotection of Nε-amino group | Standard TFA-mediated cleavage. | Standard TFA-mediated cleavage. | Both the Boc and the ipr,Boc protecting groups are removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin. The kinetics of this deprotection are not expected to differ significantly. |
| Side Product Formation | Well-characterized, with potential for standard SPPS side reactions. | Potential for similar SPPS side reactions. Incomplete Boc-deprotection can be a concern, leading to a major byproduct. | While both are susceptible to common SPPS side reactions like aspartimide formation or diketopiperazine formation depending on the sequence, the complete removal of the Boc group is crucial. Incomplete deprotection will result in a modified lysine residue in the final peptide. |
| Solubility of the Derivative | Good solubility in standard SPPS solvents (e.g., DMF, NMP). | Potentially enhanced solubility in some organic solvents. | The isopropyl group may increase the lipophilicity of the derivative, which could improve its solubility in certain organic solvents used during synthesis. |
| Properties of the Final Peptide | Standard lysine residue. | Nε-isopropyl-lysine residue, which can alter the peptide's physicochemical properties (e.g., lipophilicity, enzymatic stability, receptor binding). | The choice of this compound is primarily driven by the desired final peptide modification to enhance its therapeutic properties. |
| Cost | Relatively lower cost due to widespread use and established manufacturing processes. | Generally higher cost due to its more specialized nature and potentially more complex synthesis. | For large-scale synthesis, the cost difference can be a significant factor to consider. |
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of an Fmoc-protected lysine derivative into a peptide sequence during manual solid-phase peptide synthesis. This protocol is applicable to both Fmoc-Lys(Boc)-OH and this compound, with potential adjustments in coupling times for the latter.
General Protocol for a Single Coupling Cycle in Fmoc-SPPS
-
Resin Swelling:
-
Place the desired amount of a suitable resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will show a blue color).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-lysine derivative (Fmoc-Lys(Boc)-OH or this compound) (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this compound, extending the coupling time to 2-4 hours or performing a double coupling may be beneficial to ensure complete reaction.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will show a yellow/orange color).
-
-
Capping (Optional):
-
If the Kaiser test after coupling is positive, indicating incomplete coupling, any unreacted free amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF (3-5 times).
-
This cycle of deprotection and coupling is repeated for each amino acid in the desired peptide sequence.
Visualizing the Workflow and Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: A simplified workflow of a single coupling cycle in solid-phase peptide synthesis (SPPS).
References
A Head-to-Head Comparison: Unveiling the Advantages of Fmoc-Lys(ipr,Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of Fmoc-Lys(ipr,Boc)-OH against other commonly used lysine derivatives, supported by experimental context and protocols.
The strategic choice of protecting groups for the lysine side chain is critical in preventing unwanted side reactions and ensuring the integrity of the final peptide product. While Fmoc-Lys(Boc)-OH is a widely used standard, derivatives such as this compound offer distinct advantages, particularly in the synthesis of complex and commercially significant peptides.
Superior Performance in Complex Peptide Synthesis: The Case of Degarelix
This compound, also known as Nα-Fmoc-Nε-isopropyl-Nε-Boc-L-lysine, has demonstrated its value in the industrial synthesis of the GnRH antagonist Degarelix. The synthesis of this decapeptide presents significant challenges, including the potential for side reactions like hydantoin formation. The use of this compound is a key element in overcoming these hurdles, ensuring a more robust and efficient manufacturing process.
The isopropyl (ipr) group, in conjunction with the tert-butyloxycarbonyl (Boc) group on the ε-amino group of lysine, offers a unique steric and electronic environment. This modification is thought to contribute to improved solubility and coupling efficiency, and potentially to the reduction of side reactions during the demanding, multi-step synthesis of long or complex peptides.
Comparative Analysis of Lysine Derivatives
To understand the advantages of this compound, it is essential to compare it with other commonly employed lysine derivatives in Fmoc-based SPPS.
| Derivative | Side-Chain Protection | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| This compound | Isopropyl (ipr) & Boc | Strong acid (e.g., TFA), simultaneous with final cleavage | Enhanced performance in complex syntheses (e.g., Degarelix); potentially improved solubility and reduced side reactions.[1][2] | Higher cost compared to standard derivatives; limited data on broad applicability beyond specific cases. |
| Fmoc-Lys(Boc)-OH | Boc | Strong acid (e.g., TFA), simultaneous with final cleavage | Well-established, cost-effective, and widely used for routine peptide synthesis.[3][4] | Potential for side reactions in "difficult" sequences; may exhibit lower coupling efficiency in some contexts. |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Mild acid (e.g., 1-2% TFA in DCM) | Orthogonal to Boc and tBu groups, allowing for selective deprotection and on-resin side-chain modification. | Potential for premature deprotection during repeated Fmoc deprotection cycles if not carefully controlled. |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both acid- and base-labile groups, offering high selectivity for on-resin modifications. | Requires specific and potentially toxic palladium catalysts for deprotection; can be more expensive. |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine | Orthogonal to acid- and base-labile groups, enabling selective on-resin modifications under mild conditions. | Hydrazine is toxic and requires careful handling; potential for side reactions with certain amino acids. |
Experimental Protocols
The following is a representative protocol for the solid-phase synthesis of a peptide incorporating this compound, based on methodologies used for Degarelix synthesis.[1][2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence. For the lysine position, use this compound.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Acetylation (if required): For an N-terminal acetyl group, treat the deprotected peptide-resin with a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the ipr,Boc group from lysine).
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizing the Workflow: Synthesis of Degarelix
The following diagram illustrates the key steps in the solid-phase synthesis of Degarelix, highlighting the incorporation of this compound.
Logical Framework for Derivative Selection
The decision to use a specific lysine derivative is guided by the complexity of the target peptide and the need for orthogonal protection schemes.
References
A Comparative Purity Analysis of Fmoc-Lys(ipr,Boc)-OH by HPLC and NMR
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount to achieving high-quality synthetic peptides. This guide provides a comparative analysis of two orthogonal and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Fmoc-Lys(ipr,Boc)-OH, a crucial protected lysine derivative. The use of orthogonal methods provides a more comprehensive and reliable purity profile, mitigating the risk of undetected impurities that could compromise peptide synthesis.
Data Presentation: Quantitative Purity Comparison
The purity of this compound is a critical parameter that varies between suppliers and batches. Below is a summary of quantitative data from various sources, highlighting the typical purity levels determined by HPLC.
| Parameter | Supplier A (Sigma-Aldrich) | Supplier B (MedChemExpress) | Supplier C (CEM Corporation) |
| Purity (HPLC) | ≥ 97.0% (area%)[1] | 99.30%[2] | ≥ 99.0%[3] |
| Enantiomeric Purity | ≥ 99.5% (a/a)[1] | Not specified | ≥ 99.8%[3] |
| Appearance | White to slight yellow to beige powder[1] | White to off-white solid[2] | Not specified |
Comparison of Analytical Methodologies
Both HPLC and NMR offer distinct advantages and limitations in the context of purity analysis for Fmoc-protected amino acids.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Information | Retention time, peak area (quantitative), and peak purity (UV detection). | Chemical shift, signal integration (quantitative), and coupling constants (structural). |
| Strengths | High sensitivity for detecting and quantifying impurities, excellent resolving power for complex mixtures. | Provides detailed structural information, can identify and quantify unknown impurities, and is non-destructive.[4] |
| Limitations | Requires reference standards for impurity identification, may not detect non-UV active impurities. | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, and may not resolve closely related impurities. |
| Typical Use Case | Routine quality control, determination of overall purity by peak area percentage. | Structural confirmation, identification of process-related impurities and side-products, and quantitative analysis (qNMR). |
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the purity analysis of this compound by reverse-phase HPLC.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
3. Chromatographic Conditions:
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm or 301 nm for the Fmoc group.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines a general procedure for the structural confirmation and purity assessment of this compound by ¹H NMR.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative NMR (qNMR) if absolute purity is to be determined.
3. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the protons of this compound and any visible impurities.
-
The chemical shifts and coupling patterns are compared with the expected structure.
-
For purity assessment, the relative integrals of impurity signals are compared to the integral of a characteristic signal of the main compound. For qNMR, the purity is calculated based on the integral ratio of the analyte to the internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical techniques.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Comparison of HPLC and NMR for purity analysis.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-Lys(ipr,Boc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid derivatives is critical to achieving high purity, yield, and desired functionality. This guide provides a comprehensive comparison of peptides synthesized using Fmoc-Lys(ipr,Boc)-OH versus the standard Fmoc-Lys(Boc)-OH, supported by experimental considerations and data presentation.
This compound is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of an N-ε-isopropyl-lysine residue. This modification is notably present in the GnRH antagonist Degarelix. The isopropyl (ipr) group on the side chain offers a permanent modification, altering the peptide's physicochemical properties, while the tert-butyloxycarbonyl (Boc) group provides orthogonal protection during synthesis.
Performance Comparison: this compound vs. Fmoc-Lys(Boc)-OH
While direct, head-to-head quantitative comparisons in the literature are scarce, a qualitative and functional comparison can be made based on the principles of peptide chemistry and the intended applications of these derivatives.
| Feature | This compound | Fmoc-Lys(Boc)-OH | Rationale & References |
| Primary Application | Incorporation of a permanent N-ε-isopropyl-lysine modification. | Standard incorporation of a lysine residue with a free ε-amino group after deprotection. | The isopropyl group is a stable modification not typically removed during standard cleavage. Fmoc-Lys(Boc)-OH is the standard for introducing lysine residues. |
| Side-Chain Protection Strategy | Dual protection with isopropyl (permanent) and Boc (temporary). | Temporary protection with Boc group. | The Boc group is acid-labile and removed during final cleavage, exposing the primary amine on the lysine side chain.[1] The isopropyl group in this compound remains post-cleavage. |
| Potential for Aggregation | The bulky isopropyl group may influence peptide conformation and potentially mitigate aggregation in certain sequences. | Prone to aggregation in difficult sequences, a common issue in SPPS. | While not explicitly documented for the ipr group, bulky side chains can disrupt interchain hydrogen bonding that leads to aggregation. |
| Final Peptide Functionality | Results in a peptide with a modified, more lipophilic lysine side chain. | Yields a peptide with a native lysine residue, available for post-synthetic modifications. | The N-ε-isopropyl group alters the charge and hydrophobicity of the lysine side chain. The free amine from Fmoc-Lys(Boc)-OH allows for subsequent conjugation.[2] |
| Purity Considerations | Potential for side reactions related to the modified lysine is low due to the stable isopropyl group. | The exposed ε-amino group after Boc deprotection can be susceptible to side reactions if not fully protonated during subsequent couplings. | The purity of the final peptide is highly dependent on the efficiency of coupling and deprotection steps for both derivatives. |
Experimental Protocols
A standard solid-phase peptide synthesis protocol using an automated synthesizer can be employed for both derivatives. The following is a representative protocol for the incorporation of this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. This is typically a two-step process: a short initial treatment followed by a longer one.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
Dissolve this compound (or any other Fmoc-amino acid) in DMF.
-
Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The isopropyl group on the lysine side chain will remain intact.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Peptide Characterization Protocol
-
Mass Spectrometry:
-
Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the final peptide. The observed mass should correspond to the theoretical mass of the peptide containing the N-ε-isopropyl-lysine residue.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the peptide by analytical RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Purity is determined by integrating the peak area of the desired peptide relative to the total peak area.
-
-
Amino Acid Analysis (AAA):
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours.
-
Analyze the amino acid composition to confirm the presence and ratio of all amino acids, including the modified lysine. The N-ε-isopropyl-lysine will have a characteristic elution time.
-
Visualizing Experimental Workflows
SPPS Cycle using this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Peptide Characterization Workflow
Caption: Workflow for the purification and characterization of the synthesized peptide.
References
The Strategic Calculus of Peptide Synthesis: A Cost-Benefit Analysis of Specialty Protected Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice of protecting groups for amino acids is a critical decision that profoundly impacts yield, purity, development timelines, and ultimately, the economic viability of a project. This guide provides an objective comparison of specialty protected amino acids, focusing on the widely used Fmoc and Boc strategies in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to inform strategic decision-making in peptide-based drug development and research.
The fundamental principle of peptide synthesis lies in the sequential coupling of amino acids to form a polypeptide chain. To ensure the fidelity of this sequence, reactive functional groups on the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected." The choice of these protecting groups dictates the overall synthetic strategy, with the two most prominent methods being the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) strategies.
At a Crossroads: Comparing Fmoc and Boc Strategies
The decision between the Fmoc and Boc strategies is a pivotal one in peptide synthesis, with each offering a distinct set of advantages and disadvantages. The primary difference lies in the chemical conditions required for the removal of the α-amino protecting group in each cycle of amino acid addition.
The Fmoc strategy employs a base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), for deprotection.[1] This allows for the use of mild acid-labile protecting groups for the amino acid side chains, which can be removed simultaneously with the cleavage of the peptide from the resin support at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[]
In contrast, the Boc strategy utilizes a strong acid, such as TFA, for the removal of the Boc group at each step.[] This necessitates the use of even more acid-resistant protecting groups for the side chains, which are typically removed in the final cleavage step with a very strong acid like hydrogen fluoride (HF).
The milder conditions of the Fmoc strategy have contributed to its widespread adoption, particularly in automated peptide synthesis.[3] The repeated use of strong acid in the Boc strategy can lead to degradation of sensitive peptide sequences.[4] However, for long or aggregation-prone sequences, the Boc strategy can sometimes offer advantages as the acidic deprotection step protonates the N-terminus, which can help to reduce aggregation.[5]
Quantitative Comparison of Fmoc and Boc Strategies
| Feature | Fmoc Strategy | Boc Strategy | Key Considerations |
| α-Amino Deprotection | 20% Piperidine in DMF (Base-labile)[1] | Trifluoroacetic Acid (TFA) (Acid-labile)[] | Fmoc conditions are generally milder, preserving acid-sensitive residues. Boc deprotection is harsher and can lead to side reactions with prolonged use.[][4] |
| Side-Chain Protection | Mild acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) | Orthogonality is crucial. Fmoc allows for a wider range of compatible side-chain protecting groups. |
| Final Cleavage | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) | Handling of highly corrosive and toxic HF in the Boc strategy requires specialized equipment and safety precautions. |
| Synthesis Speed | Generally faster due to milder deprotection conditions and amenability to automation.[6] | Can be slower due to harsher deprotection steps. | The efficiency of Fmoc removal allows for shorter cycle times in automated synthesizers. |
| Cost of Amino Acids | Fmoc-protected amino acids are typically more expensive per unit.[5] | Boc-protected amino acids are generally less expensive.[][5] | The higher initial cost of Fmoc amino acids can be offset by increased efficiency, higher purity, and reduced purification costs.[] |
| Overall Cost-Effectiveness | Can be more cost-effective for many applications due to higher efficiency, automation compatibility, and reduced side reactions.[] | May be more cost-effective for very large-scale synthesis of simple peptides where the lower cost of Boc-amino acids is a significant factor. | A thorough cost-benefit analysis should consider reagent costs, synthesis time, yield, purity, and purification expenses. |
The Challenge of Problematic Residues: The Case of Aspartic Acid
Certain amino acids present unique challenges during peptide synthesis. Aspartic acid (Asp) is particularly notorious for its propensity to form a cyclic aspartimide intermediate, especially when the subsequent amino acid in the sequence is glycine (Gly), asparagine (Asn), or serine (Ser).[7] This side reaction, which is promoted by the basic conditions of Fmoc deprotection, can lead to the formation of impurities that are difficult to separate from the desired peptide, ultimately reducing the overall yield and purity.[7]
To mitigate aspartimide formation, sterically hindered ester-based protecting groups for the β-carboxyl group of aspartic acid have been developed. The increased steric bulk around the ester linkage physically obstructs the intramolecular cyclization reaction.
Performance of Aspartate Side-Chain Protecting Groups
| Protecting Group | Structure | % Aspartimide Formation (Model Peptide VKDGYI) | Benefits | Drawbacks |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | High | Standard, cost-effective. | Prone to significant aspartimide formation in sensitive sequences.[7] |
| 3-Methyl-3-pentyl (OMpe) | -O-C(CH₃)(C₂H₅)₂ | Reduced | Offers a good balance of protection and cost-effectiveness for routine synthesis. | May not be sufficient for highly problematic sequences. |
| 2,4-dimethyl-3-pentyl (ODmp) | -O-CH(iPr)₂ | Significantly Reduced | Provides enhanced steric hindrance compared to OMpe. | Higher cost compared to OtBu and OMpe. |
| Tri-alkylcarbinol Esters | e.g., -O-C(Et)₃ | Almost complete reduction | Highly effective in suppressing aspartimide formation and epimerization.[8] | Can be more expensive and may require longer coupling times. |
| Cyanosulfurylide (CSY) | C-C bonded ylide | Prevents formation | Completely prevents aspartimide formation under basic conditions.[9] | Requires an additional orthogonal deprotection step.[7] |
Note: The percentage of aspartimide formation is sequence-dependent and the values presented are for comparative purposes based on a model peptide.
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Aspartimide Formation Stress Test
This protocol is used to evaluate the stability of different aspartate side-chain protecting groups under prolonged exposure to basic conditions.
Procedure:
-
Synthesize a model peptide containing the Asp-Gly sequence (e.g., Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂) on a resin up to the coupling of the glycine residue.
-
Couple the Fmoc-Asp derivative with the protecting group to be tested.
-
Couple the subsequent amino acid (e.g., Fmoc-Lys(Boc)-OH).
-
Perform the standard Fmoc deprotection of the final amino acid.
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[7]
-
After the treatment, wash the resin thoroughly with DMF and DCM and dry it.
-
Cleave the peptide from the resin using a standard cleavage cocktail.
-
Analyze the crude peptide by HPLC and mass spectrometry to quantify the percentage of the desired peptide versus the aspartimide-related byproducts.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow of Fmoc-SPPS and the decision-making process for selecting a protecting group strategy.
Conclusion and Recommendations
The choice of specialty protected amino acids is a multi-faceted decision that requires a careful cost-benefit analysis. For the majority of routine peptide synthesis, particularly in a research and early development setting, the Fmoc strategy offers a superior balance of efficiency, versatility, and compatibility with automation . While the initial cost of Fmoc-protected amino acids may be higher, the potential for higher yields, purer crude products, and reduced purification efforts often translates to a lower overall cost and a faster path to the desired peptide.
For peptides containing problematic residues like aspartic acid, the use of specialty side-chain protecting groups with increased steric hindrance is strongly recommended . The modest increase in the cost of these specialized monomers is a worthwhile investment to prevent the significant downstream costs and delays associated with purifying complex mixtures resulting from side reactions like aspartimide formation.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and the resources available. By carefully considering the data and protocols presented in this guide, researchers and drug development professionals can make informed decisions to optimize their peptide synthesis workflows, leading to higher quality products and more efficient research and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Peptides Synthesized With and Without Lys(Boc) Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and biological integrity of the final peptide. This guide provides a comprehensive comparison of peptide synthesis efficacy when incorporating lysine with its ε-amino group protected by a tert-butyloxycarbonyl (Boc) group, versus scenarios where this protection is absent or compromised. The data and protocols presented herein are designed to assist researchers in making informed decisions for the synthesis of complex and biologically active peptides.
Data Presentation: Quantitative Comparison
The use of a stable and orthogonal protecting group for the lysine side chain, such as Boc in Fmoc-based SPPS, is crucial for preventing unwanted side reactions. Without effective protection, the nucleophilic ε-amino group of lysine can react with activated amino acids, leading to the formation of branched peptides and other impurities. This significantly complicates purification and reduces the yield of the desired linear peptide.
The following table summarizes the expected outcomes in terms of purity and yield when synthesizing a model peptide containing a lysine residue under different side-chain protection strategies.
| Parameter | With Lys(Boc) Protection | Without Lys(ε-amino) Protection |
| Crude Peptide Purity (by HPLC) | >85% | <50% (with multiple branched impurities) |
| Final Yield after Purification | 30-50% | <10% |
| Major Impurities | Deletion sequences, truncated sequences | Branched peptides, di-acylated products |
| Purification Complexity | Moderate | High |
Note: The data presented in this table are representative and can vary depending on the peptide sequence, synthesis protocol, and purification efficiency.
Impact on Biological Activity
The primary sequence and three-dimensional structure of a peptide are critical for its biological function. The formation of branched impurities due to unprotected lysine side chains can drastically alter the peptide's conformation and its ability to bind to its target receptor or enzyme.
| Feature | Peptide with Correct Linear Sequence (from Lys(Boc) Synthesis) | Peptide Mixture with Branched Impurities (from unprotected Lys) |
| Receptor Binding Affinity | High and specific | Low and non-specific |
| In Vitro Bioactivity (e.g., IC50) | Potent and reproducible | Significantly reduced or absent |
| Immunogenicity | Predictable based on sequence | Potentially increased and unpredictable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures in peptide synthesis and analysis.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Lys ) on a Rink Amide resin using Fmoc-Lys(Boc)-OH.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (Lysine):
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
In a separate vial, dissolve 3 equivalents of Fmoc-Lys(Boc)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for each subsequent amino acid (Phe, Gly, Gly, Tyr).
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in 0.1% TFA in water/acetonitrile (50:50).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[1][2][3]
Protocol 3: General Cell-Based Bioassay (e.g., Cell Viability Assay)
This protocol provides a general framework for assessing the biological activity of a synthesized peptide. The specific details will vary depending on the peptide's function.
-
Cell Culture: Culture a relevant cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the purified peptide in cell culture media. Add the peptide solutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the results to untreated control cells and plot the cell viability against the peptide concentration. Calculate the IC50 or EC50 value.[4]
Mandatory Visualizations
Diagrams illustrating key workflows and pathways are provided below using the DOT language.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for peptide purification and analysis by RP-HPLC.
Caption: Representative MAPK signaling pathway activated by a bioactive peptide.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fmoc-Lys(ipr,Boc)-OH
For researchers and scientists engaged in peptide synthesis and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-Lys(ipr,Boc)-OH, a specialized amino acid derivative. Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and building a foundation of trust in laboratory safety and chemical handling.
While some safety data sheets (SDS) for closely related compounds like Fmoc-Lys(Boc)-OH indicate it is not a hazardous substance, others classify it as potentially harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Given this, a cautious approach to handling and disposal is warranted.
Hazard Profile and Safety Recommendations
| Hazard Classification (Potential) | Precautionary Statements |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step-by-Step Disposal Protocol
The disposal of this compound should follow standard laboratory procedures for non-hazardous or low-hazard chemical waste, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.[3] Any materials contaminated with the solid, such as weighing paper, contaminated paper towels, or gloves, should also be placed in this container.[3]
-
Liquid Waste: If this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.[3]
-
-
Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Waste containers should be kept tightly sealed when not in use and stored in a designated waste accumulation area, away from incompatible materials.[4]
-
-
Institutional Procedures:
-
Consult and adhere to your institution’s specific protocols for the final disposal of non-hazardous chemical waste.
-
This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup and disposal.[3]
-
-
Emergency Procedures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation occurs.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and then provide water to drink. Seek medical advice.[2]
-
Disposal Workflow
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
